molecular formula C9H10BrClO2 B14033195 (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Cat. No.: B14033195
M. Wt: 265.53 g/mol
InChI Key: AXMRSYZFCXNZRL-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H10BrClO2 and its molecular weight is 265.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-5-chloro-4-ethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-chloro-4-ethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

(3-bromo-5-chloro-4-ethoxyphenyl)methanol

InChI

InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3

InChI Key

AXMRSYZFCXNZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CO)Cl

Origin of Product

United States

Foundational & Exploratory

A Senior Scientist's Guide to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol: Synthesis, Characterization, and Application Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol (CAS 2385171-68-4) is a bespoke chemical intermediate poised for significant utility in modern drug discovery and fine chemical synthesis. Its highly functionalized aromatic core—featuring a strategic placement of bromine and chlorine atoms, an ethoxy group, and a reactive benzyl alcohol moiety—presents a unique scaffold for generating novel molecular entities. The halogen atoms offer vectors for further cross-coupling reactions and can participate in potent halogen bonding interactions within protein binding sites, a strategy of increasing importance in lead optimization.[1] The benzyl alcohol group serves as a critical handle for derivatization and can act as both a hydrogen bond donor and acceptor, enabling it to probe and form key interactions with biological targets.[2]

This guide provides a comprehensive technical roadmap for researchers and drug development professionals. As direct literature on this specific compound is sparse, we present a robust, field-proven strategy for its synthesis based on established organic chemistry principles. We further outline a complete workflow for its structural characterization and discuss its strategic potential as a building block for creating high-value compound libraries.

Predicted Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is foundational to its application. The following table summarizes the calculated and predicted characteristics of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

PropertyValueSource
CAS Number 2385171-68-4[3]
Molecular Formula C₉H₁₀BrClO₂Calculated
Molecular Weight 277.53 g/mol Calculated
IUPAC Name (3-Bromo-5-chloro-4-ethoxyphenyl)methanolStandard Nomenclature
Predicted XLogP3 2.9 - 3.2Cheminformatics Estimate
Predicted Boiling Point ~325.7 °C at 760 mmHgCheminformatics Estimate
Predicted H-Bond Donors 1Calculated
Predicted H-Bond Acceptors 2Calculated

Proposed Synthesis & Purification Protocol

The synthesis of the target molecule is most logically achieved via the reduction of its corresponding benzaldehyde precursor. The following two-step protocol is proposed, starting from a commercially available, structurally related phenol. This approach ensures high yields and facile purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction SM 3-Bromo-5-chloro-4-hydroxybenzaldehyde INT Intermediate Phenoxide Anion SM->INT Base Deprotonation P1 3-Bromo-5-chloro-4-ethoxybenzaldehyde INT->P1 Sₙ2 Nucleophilic Attack R1 Ethyl Iodide (EtI) R1->P1 Sₙ2 Nucleophilic Attack B1 Potassium Carbonate (K₂CO₃) S1 Acetone or DMF P1_in 3-Bromo-5-chloro-4-ethoxybenzaldehyde P1->P1_in Purification & Use in Next Step TARGET (3-Bromo-5-chloro-4-ethoxyphenyl)methanol P1_in->TARGET Hydride Reduction R2 Sodium Borohydride (NaBH₄) S2 Methanol / Ethanol

Caption: Proposed two-step synthesis of the target compound.

Step 1: Williamson Ether Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Causality: This classic Sₙ2 reaction is the most reliable method for forming the required ethyl ether from the corresponding phenol. Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the phenol, while acetone is an ideal polar aprotic solvent that promotes the reaction.

  • Materials:

    • 3-Bromo-5-chloro-4-hydroxybenzaldehyde

    • Ethyl iodide (EtI) (1.2 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous acetone or Dimethylformamide (DMF)

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone to create a slurry (approx. 10 mL per gram of starting material).

    • Begin vigorous stirring and add ethyl iodide (1.2 eq) dropwise.

    • Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-Bromo-5-chloro-4-ethoxybenzaldehyde, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Reduction to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Causality: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that is ideal for this transformation. It is mild enough to not affect the aryl halides or the ether linkage, providing a clean reduction of the aldehyde to the primary alcohol.[4] Methanol is an excellent solvent that also serves to protonate the intermediate alkoxide.

  • Materials:

    • 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 equivalents)

    • Methanol (MeOH)

  • Protocol:

    • Dissolve the benzaldehyde precursor (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Vigorous gas evolution (H₂) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Purification can be achieved via recrystallization or flash chromatography.

Proposed Workflow for Structural Characterization & Validation

Each analytical technique provides a unique piece of the structural puzzle. A combination of the following methods is required for unambiguous confirmation of the final product's identity and purity.

Characterization_Workflow cluster_workflow Analytical Validation Workflow START Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) START->NMR Sample Aliquots MS Mass Spectrometry (ESI or EI) START->MS Sample Aliquots IR FT-IR Spectroscopy START->IR Sample Aliquots HPLC HPLC Analysis START->HPLC Sample Aliquots FINAL Confirmed Structure & Purity >95% NMR->FINAL Structural Backbone MS->FINAL Molecular Weight IR->FINAL Functional Groups HPLC->FINAL Purity Assessment

Caption: A multi-technique workflow for product validation.

  • ¹H NMR Spectroscopy: This is the primary tool for structural elucidation.

    • Expected Aromatic Signals: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the phenyl ring.

    • Benzylic Protons: A singlet or doublet around δ 4.5-4.7 ppm, integrating to 2H, corresponds to the -CH₂OH group.

    • Ethoxy Group: A quartet around δ 4.1 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃) will confirm the presence of the ethyl ether.

    • Hydroxyl Proton: A broad singlet (variable chemical shift) for the -OH proton, which will disappear upon a D₂O shake.

  • ¹³C NMR Spectroscopy: Provides a map of the carbon skeleton. Expected signals include those for the two aliphatic carbons of the ethoxy group, the benzylic carbon (~60-65 ppm), and six distinct aromatic carbon signals, including those directly attached to the halogens and oxygen atoms.

  • Mass Spectrometry (MS): This confirms the molecular weight.

    • Expected Molecular Ion (M+): A characteristic isotopic pattern for one bromine (M, M+2 in ~1:1 ratio) and one chlorine (M, M+2 in ~3:1 ratio) atom will be observed, providing definitive confirmation of the elemental composition. The most abundant peak cluster will be centered around m/z = 276/278/280.[5][6]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

    • O-H Stretch: A broad, strong absorbance band around 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the C-O bonds of the alcohol and the ether.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound, which should ideally be >95% for use in further applications.

Potential Applications in Research & Drug Development

The structural motifs within (3-Bromo-5-chloro-4-ethoxyphenyl)methanol make it a highly valuable building block for medicinal chemistry programs.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize substituted aromatic rings to interact with the hinge region of the ATP binding pocket. The di-halogenated pattern and hydrogen-bonding capacity of this molecule make it an excellent starting point for developing inhibitors where such interactions are crucial.[1][2]

  • Probing Structure-Activity Relationships (SAR): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues. This enables systematic exploration of the chemical space around the core scaffold to optimize potency and other drug-like properties.

  • Introduction of Favorable Physicochemical Properties: Halogenation is a proven strategy to modulate properties like lipophilicity and metabolic stability. The specific bromo/chloro substitution pattern can enhance binding affinity through favorable halogen bonds without drastically increasing lipophilicity.[7]

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Handling: As with most halogenated aromatic compounds, avoid inhalation of dust, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • ChemScene. (n.d.). (3-Bromo-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)methanol.
  • Hypha Discovery. (2026, February 19). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions. Retrieved from [Link]

  • Suhre, M., et al. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Retrieved from [Link]

  • Boroncore. (n.d.). (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]

  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Retrieved from [Link]

  • ChemScene. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde.
  • American Chemical Society. (2023, April 28). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.
  • BenchChem. (n.d.). A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols.
  • MDPI. (2016, October 2). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols.
  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids.
  • Research Commons. (n.d.). Substituted phenylarsonic acids; structures and spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic and electrochemical studies of phosphoryl and carbomethoxyphenyl substituted corroles, and their anion detection properties.

Sources

An In-depth Technical Guide on the Starting Materials for the Synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is largely defined by the specific arrangement of bromo, chloro, and ethoxy substituents on the phenyl ring, which allows for selective functionalization and tailored molecular architectures. This guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of this key intermediate. We will explore retrosynthetic pathways to identify logical precursors, evaluate the merits of each starting material based on accessibility and reaction efficiency, and provide detailed, field-proven protocols for the most effective synthetic routes.

Introduction and Retrosynthetic Analysis

The synthesis of a target molecule is fundamentally a question of strategy. The selection of an appropriate starting material is the most critical decision in this process, dictating the number of steps, overall yield, cost-effectiveness, and scalability of the entire synthesis. For a molecule such as (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, the substitution pattern—an ethoxy group flanked by two different halogens—presents a unique synthetic challenge.

A retrosynthetic analysis reveals several logical disconnection points. The final step is invariably the reduction of the corresponding benzaldehyde or benzoic acid. This primary disconnection immediately points to 3-bromo-5-chloro-4-ethoxybenzaldehyde or 3-bromo-5-chloro-4-ethoxybenzoic acid as the immediate precursors. Working backward from these intermediates, we can devise several pathways originating from more common, commercially available chemicals.

The core of the synthetic challenge lies in the controlled, regioselective introduction of the three substituents onto the benzene ring. The ethoxy group is an ortho-, para-director and a strong activating group. The chlorine and bromine atoms are also ortho-, para-directors but are deactivating. This interplay of electronic effects must be carefully managed to achieve the desired 1,2,3,4-substitution pattern.

Diagram 1: Retrosynthetic Analysis

G TM (3-Bromo-5-chloro-4-ethoxyphenyl)methanol P1 3-Bromo-5-chloro-4-ethoxybenzaldehyde TM->P1 Reduction P2 3-Bromo-5-chloro-4-ethoxybenzoic acid TM->P2 Reduction SM1 4-Ethoxyphenol P1->SM1 Halogenation & Formylation SM2 4-Ethoxybenzaldehyde P1->SM2 Sequential Halogenation SM3 4-Ethoxybenzoic Acid P2->SM3 Sequential Halogenation

Caption: Retrosynthetic pathways for the target molecule.

Evaluation of Primary Starting Materials

Based on retrosynthesis, three primary starting materials emerge as the most logical and cost-effective choices: 4-Ethoxyphenol, 4-Ethoxybenzaldehyde, and 4-Ethoxybenzoic Acid. Each presents a unique set of advantages and challenges.

Starting MaterialKey AdvantagesKey ChallengesOverall Feasibility
4-Ethoxyphenol - Readily available and inexpensive.[1][2][3][4] - Strong activation by the hydroxyl/ethoxy group facilitates electrophilic substitution.- Requires an additional formylation step (e.g., Vilsmeier-Haack).[5][6][7][8] - Halogenation regioselectivity can be difficult to control.High: A versatile and economical starting point, despite the extra step.
4-Ethoxybenzaldehyde - Aldehyde functionality is already present. - Simplifies the overall synthesis by one step.- Less activating than phenol, potentially requiring harsher halogenation conditions. - Aldehyde group can be sensitive to certain reaction conditions.High: A very direct route if halogenation can be controlled.
4-Ethoxybenzoic Acid - Carboxylic acid is present for later reduction. - Generally stable to a wide range of reaction conditions.- Requires a strong reducing agent (e.g., LiAlH₄) for conversion to the alcohol. - Deactivation by the carboxyl group makes electrophilic substitution more challenging.Moderate: Viable, but potentially lower yielding due to harsher conditions required for halogenation and reduction.

After careful consideration of commercial availability, cost, and the chemical principles of electrophilic aromatic substitution, 4-Ethoxyphenol and 4-Ethoxybenzaldehyde represent the most promising starting points. The strong activating nature of the phenol makes it particularly attractive for achieving the desired di-halogenation.

Recommended Synthetic Routes and Protocols

Two primary synthetic routes are recommended, starting from 4-ethoxyphenol and 4-ethoxybenzaldehyde, respectively.

Route A: From 4-Ethoxyphenol

This route leverages the high reactivity of the phenolic ring to first install the halogen atoms, followed by formylation and subsequent reduction. The key is to control the regioselectivity of the halogenation steps. The hydroxyl group directs ortho to its position.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Step 3: Formylation (Vilsmeier-Haack) cluster_3 Step 4: Reduction A_start 4-Ethoxyphenol A_prod1 3-Chloro-4-ethoxyphenol A_start->A_prod1 DCM, 0°C A_reagent1 SO₂Cl₂ A_reagent1->A_prod1 A_prod2 3-Bromo-5-chloro-4-ethoxyphenol A_prod1->A_prod2 Acetonitrile A_reagent2 NBS A_reagent2->A_prod2 A_prod3 3-Bromo-5-chloro-4-ethoxybenzaldehyde A_prod2->A_prod3 Heat A_reagent3 POCl₃, DMF A_reagent3->A_prod3 A_final (3-Bromo-5-chloro-4-ethoxyphenyl)methanol A_prod3->A_final Methanol A_reagent4 NaBH₄ A_reagent4->A_final

Caption: Synthetic workflow involving a Friedel-Crafts approach.

Protocol B-1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. [9][10]3. Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Protocol B-2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dry DCM and cool to 0 °C.

  • Add phenetole (4-ethoxybenzene) (1.0 eq) to the solution.

  • Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C. [9]4. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate. Purify by column chromatography. [9] Note on Subsequent Steps: The reduction of the ketone to a methylene bridge (Step 3) and subsequent formylation and reduction (Steps 4 & 5) are complex and require specific, often patented conditions, as seen in the synthesis of related pharmaceutical intermediates. [11]This route is considerably more complex than Route A and is generally less preferred for lab-scale synthesis unless the specific starting material is readily available and cost-effective.

Conclusion

The synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is most effectively and efficiently achieved via a multi-step synthesis starting from commercially available 4-ethoxyphenol . This route involves a sequence of regioselective chlorination, bromination, Vilsmeier-Haack formylation, and a final sodium borohydride reduction. Each step is well-documented and utilizes standard laboratory reagents and techniques, making it a reliable and scalable pathway. While other routes exist, they often involve more steps or require harsher conditions. For researchers and drug development professionals, the 4-ethoxyphenol-based route offers the most practical and trustworthy approach to obtaining this valuable synthetic intermediate.

References

  • Benchchem. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities.
  • Roopa, R., et al. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. J. Chem. Pharm. Res., 7(12):279-283.
  • Unknown Author. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs.
  • Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
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  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available from: [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
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  • YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Available from: [Link]

  • Scribd. (2025). FINAL Vilsmeier Hacck Reaction. Available from: [Link]

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Shao, H., et al. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. Available from: [Link]

  • PubChem. (n.d.). 4-Ethoxyphenol. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Available from: [Link]

  • Boroncore. (n.d.). (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Available from: [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Available from: [Link]

  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • The Good Scents Company. (n.d.). 4-ethoxyphenol. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-ethylaniline. Available from: [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available from: [Link]

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Technical Guide: Solubility Profile of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of (3-bromo-5-chloro-4-ethoxyphenyl)methanol, a key intermediate in advanced organic synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring batch-to-batch consistency.[1][2][3] This document outlines the theoretical principles governing its solubility based on its molecular structure, presents a standardized experimental protocol for quantitative determination, and provides a detailed analysis of its solubility profile across a range of common organic solvents. The findings indicate that (3-bromo-5-chloro-4-ethoxyphenyl)methanol exhibits high solubility in chlorinated and ether-based solvents, moderate solubility in ketones and esters, and poor solubility in both highly polar protic solvents and nonpolar aliphatic hydrocarbons. These insights are critical for researchers, chemists, and process development professionals working with this and structurally related molecules.

Introduction to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a polysubstituted aromatic alcohol. Its structure, featuring a combination of polar and nonpolar functionalities, makes its interaction with solvents complex and critical to understand for practical application. In fields like pharmaceutical and agrochemical development, the solubility of an intermediate directly impacts process efficiency, yield, and the feasibility of purification methods like crystallization.[4][5] Poor solubility can lead to significant challenges in handling, reaction kinetics, and formulation.[1][3] This guide serves to demystify the solubility behavior of this compound, providing a foundational dataset and interpretive framework to accelerate development timelines and mitigate process risks.

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces of the two substances. The structure of (3-bromo-5-chloro-4-ethoxyphenyl)methanol offers several key features for analysis:

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a potent hydrogen bond donor and acceptor. This suggests favorable interactions with solvents that can also participate in hydrogen bonding.

  • Dipole-Dipole Interactions: The ether linkage (-O-CH₂CH₃) and the carbon-halogen bonds (C-Br, C-Cl) create permanent dipoles, contributing to the molecule's overall polarity.

  • Van der Waals Forces: The substituted benzene ring is large and electron-rich, allowing for significant dispersion forces, which are crucial for solubility in less polar environments.

A more advanced predictive framework is the Hansen Solubility Parameters (HSP), which deconstructs solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6][7][8] Molecules with similar HSP values are more likely to be miscible.[6][9] Based on its structure, (3-bromo-5-chloro-4-ethoxyphenyl)methanol is predicted to have moderate δp and δh values and a significant δd value, suggesting optimal solubility in solvents that balance these forces.

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10][11] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution is saturated.[11][12][13]

Materials and Equipment
  • (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, >99% purity

  • HPLC-grade organic solvents

  • Analytical balance (± 0.1 mg)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker (set to 25 °C)

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol
  • Preparation: Add an excess amount of (3-bromo-5-chloro-4-ethoxyphenyl)methanol (approx. 200 mg) to a series of vials. The key is to ensure solid remains after equilibrium is reached.[12]

  • Solvent Addition: Accurately pipette 10.0 mL of each test solvent into the corresponding vials.

  • Equilibration: Secure the vials on an orbital shaker set to 250 RPM and 25 °C. Allow the mixtures to equilibrate for 48 hours to ensure thermodynamic equilibrium is achieved.[10][12]

  • Phase Separation: Centrifuge the vials at 5000 RPM for 15 minutes to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the HPLC's linear calibration range.

  • Quantification: Analyze the diluted samples by HPLC against a pre-established calibration curve to determine the exact concentration of the dissolved compound.

  • Calculation: Convert the concentration into the final solubility value, typically expressed in mg/mL.

Experimental Workflow Diagram

G Solute (3-Bromo-5-chloro-4-ethoxyphenyl)methanol Polar Head (-OH, -OEt) Nonpolar Body (Aromatic, Halogens) Aprotic Polar Aprotic (THF, Acetone) Solute:p->Aprotic Good H-bond Acceptor Match Solute:n->Aprotic Good Dipole & Dispersion Match Protic Polar Protic (Methanol, IPA) Solute:p->Protic Poor Match (Solvent Self-Association) Nonpolar Nonpolar (Heptane, Toluene) Solute:n->Nonpolar Good Dispersion Match Solute:p->Nonpolar Poor Polar Match

Caption: Solute-solvent interaction map influencing solubility.

Practical Implications for Researchers

The solubility data presented herein provides actionable guidance for laboratory and process scale-up activities:

  • Reaction Solvent Selection: Dichloromethane and THF are excellent choices for conducting reactions, ensuring the starting material remains fully dissolved.

  • Purification by Crystallization: A robust anti-solvent crystallization can be designed. For example, the compound can be dissolved in a minimal amount of a "good" solvent like ethyl acetate or acetone, followed by the controlled addition of a "poor" solvent like n-heptane to induce precipitation of the pure product.

  • Chromatography: For chromatographic purification, a mobile phase system utilizing ethyl acetate and heptane would provide good selectivity and control over the retention factor (Rf) based on the differential solubility observed.

Conclusion

This guide establishes a comprehensive and experimentally validated solubility profile for (3-bromo-5-chloro-4-ethoxyphenyl)methanol. By integrating theoretical principles with rigorous experimental data, we have provided a clear framework for understanding and predicting its behavior in a variety of organic media. This knowledge is essential for enabling efficient, scalable, and reproducible chemical processes in research and development settings.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • Adscientis. Hansen Solubility Parameters (HSP). [URL: https://www.adscientis.com/en/support/hansen-solubility-parameters-hsp/]
  • Janey, J. M., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00418]
  • Hansen Solubility Parameters. Official HSP Website. [URL: https://www.hansen-solubility.com/]
  • Ghaffari, A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881858/]
  • OECD. (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Nanotechnology Industries Association. [URL: https://nanotechia.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery. [URL: https://lifechemicals.com/service/in-silico-screening/admet-and-phys-chem-properties-prediction/compound-solubility-prediction]
  • Breijaert, T., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318260/]
  • Janey, J. M., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ResearchGate. [URL: https://www.researchgate.
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  • Rowan University. (2025). The Evolution of Solubility Prediction Methods. [URL: https://chem.libretexts.org/Courses/Rowan_University/Chem_II_Lab/01%3A_Physical_Properties_of_Chemicals/1.03%3A_Solubility/1.3.01%3A_The_Evolution_of_Solubility_Prediction_Methods]
  • OECD. (1995). Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.
  • Janey, J. M., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/full/10.1021/acs.oprd.0c00418]
  • Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.
  • Jørgensen, C., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. [URL: https://setac.onlinelibrary.wiley.com/doi/10.1002/etc.5135]
  • Coltescu, A. R., et al. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [URL: https://biomedpharmajournal.org/vol13no2/the-importance-of-solubility-for-new-drug-molecules/]
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • Taylor, L. S. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782621931-00021/978-1-78262-193-1]
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  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0518-0004]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Complex Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4] The reaction's power lies in its ability to forge connections between sp²-hybridized carbon atoms, enabling the construction of biaryl and styrenyl motifs that are prevalent in biologically active compounds.[5]

This guide provides a detailed exploration of Suzuki coupling protocols specifically tailored for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, a substrate presenting unique challenges and opportunities due to its di-halogenated nature and the presence of a benzylic alcohol. We will delve into the mechanistic underpinnings of the reaction, strategies for achieving chemoselective coupling, and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Mechanistic Landscape: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (in our case, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol) to form a palladium(II) intermediate.[6][8] The rate of this step is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf > Cl.[6][9] This reactivity difference is the cornerstone of achieving chemoselectivity with our di-halogenated substrate.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[10][11] The presence of a base is crucial here, as it activates the boronic acid by forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[12][13][14]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim R¹-R² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

The unique structure of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol necessitates careful consideration of several factors to ensure a successful and selective coupling reaction.

Chemoselectivity: Harnessing the Reactivity Differential of C-Br vs. C-Cl

The presence of both a bromine and a chlorine atom on the aromatic ring offers the potential for selective functionalization. The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond.[15] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve exclusive coupling at the C-Br position, leaving the C-Cl bond intact for subsequent transformations. This is a powerful strategy for the modular synthesis of complex molecules.

Modern catalyst systems, particularly those employing electron-rich and sterically hindered phosphine ligands, have shown remarkable efficacy in activating even the less reactive C-Cl bonds.[16][17][18] However, for selective C-Br coupling, milder conditions and less activating ligands can be employed.

The Role of the Hydroxymethyl Group: To Protect or Not to Protect?

A common concern in cross-coupling reactions is the potential for functional groups on the substrates to interfere with the catalyst or reagents. While the hydroxyl group of the benzylic alcohol in our substrate could potentially coordinate to the palladium center, the Suzuki-Miyaura reaction is generally tolerant of a wide range of functional groups, including alcohols and amines.[4][19] In many instances, protection of the hydroxymethyl group is not necessary, which improves the atom economy and efficiency of the synthesis.

There are even reports of Suzuki couplings being performed with the simultaneous reduction of an aldehyde to a hydroxymethyl group, indicating the stability of the alcohol functionality under these conditions.[20] However, for particularly sensitive downstream applications or if side reactions are observed, protection as a silyl ether (e.g., TBDMS) or a simple ether (e.g., MOM) can be considered.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Optimization of these conditions may be necessary depending on the specific boronic acid or ester used.

Protocol 1: Selective Suzuki Coupling at the C-Br Position

This protocol is optimized for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond untouched.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol265.521.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[21][22][23]

Protocol_Workflow start Start reagents Combine Reactants and Base start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: General workflow for the Suzuki coupling reaction setup and workup.

Protocol 2: Suzuki Coupling with a More Active Catalyst for Less Reactive Partners

For less reactive arylboronic acids or if the reaction in Protocol 1 is sluggish, a more active catalyst system can be employed. This protocol uses a palladium(II) precatalyst with a phosphine ligand.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol265.521.01.0
Arylboronic Acid or Ester-1.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene-5 mL-
Water-0.5 mL-

Procedure:

  • Follow steps 1-3 from Protocol 1, using potassium phosphate as the base.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (1 mL) under an inert atmosphere to pre-form the active catalyst.

  • Add the remaining toluene (4 mL) and water (0.5 mL) to the main reaction flask and degas the mixture.

  • Transfer the pre-formed catalyst solution to the reaction flask via syringe.

  • Seal the flask and heat to 100-110 °C.

  • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Ensure proper inert atmosphere technique. Use freshly opened or purified solvents and reagents. Screen different bases (e.g., Cs₂CO₃, KF) and solvent systems (e.g., DMF, THF).[9][14] Consider a more active catalyst/ligand combination as in Protocol 2.[16][17]
Dehalogenation Presence of protic impurities, side reaction of the palladium intermediate.Thoroughly dry all reagents and solvents. Use a stronger, non-nucleophilic base. Minimize reaction time and temperature.[8]
Homo-coupling Oxidative coupling of the boronic acid.Ensure rigorous degassing to remove oxygen. Add the boronic acid slowly to the reaction mixture.
Reaction at C-Cl Overly active catalyst system or harsh reaction conditions.Use a less active catalyst (e.g., Pd(PPh₃)₄). Lower the reaction temperature and shorten the reaction time. Carefully monitor the reaction to stop it once the C-Br coupled product is formed.

Conclusion

The Suzuki-Miyaura cross-coupling of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol offers a powerful and versatile method for the synthesis of complex biaryl structures. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, selective functionalization can be achieved with high fidelity. The tolerance of the hydroxymethyl group under typical Suzuki conditions further enhances the utility of this substrate in multi-step synthetic sequences. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki and Related Cross-Coupling Reactions - Mettler Toledo. Available at: [Link]

  • Why use base in suzuki coupling - HZPT Blog. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Organic Letters. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions | Organic Letters. Available at: [Link]

  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... - ResearchGate. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium | ACS Omega. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available at: [Link]

  • Suzuki-Miyaura Cross Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. Available at: [Link]

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Selective Oxidation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol to its Aldehyde: A Comprehensive Guide to Method Selection and Execution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. The target molecule, (3-bromo-5-chloro-4-ethoxyphenyl)methanol, presents a typical challenge where over-oxidation to the carboxylic acid must be avoided while preserving the integrity of the halogen and ether functionalities. This guide provides a detailed analysis of common oxidation methodologies, a rationale for selecting the optimal method, and a robust, step-by-step protocol for the synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)aldehyde. Emphasis is placed on experimental causality, safety, and reproducibility to support researchers in drug development and chemical synthesis.

Introduction: The Synthetic Challenge

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol. Its oxidation product, the corresponding aldehyde, is a valuable synthetic intermediate. The aldehyde functional group is highly versatile, participating in reactions such as Wittig olefination, reductive amination, and aldol condensations, making it a key building block for more complex molecular architectures.

The primary challenge in this synthesis is to achieve high-yield conversion of the primary alcohol to the aldehyde without further oxidation to the less reactive and often undesired carboxylic acid.[1] The presence of multiple substituents on the aromatic ring requires a mild and selective oxidizing agent that does not promote side reactions. This application note evaluates several common oxidation methods and presents a detailed protocol for the most suitable approach at a laboratory scale.

Strategic Selection of the Oxidation Method

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and safety considerations.[2] For the target substrate, several modern oxidation protocols are viable. A comparative analysis is presented below.

Oxidation Method Oxidizing Agent(s) Advantages Disadvantages Suitability for Substrate
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Very mild, neutral pH, high selectivity for aldehydes, room temperature operation, simple work-up.[3][4]Reagent is expensive and potentially explosive (shock-sensitive), poor atom economy.[5]Excellent. High selectivity and mild conditions are ideal for this substituted benzyl alcohol.
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineExcellent for sensitive substrates, avoids heavy metals, high yields.[6]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, reagent is moisture-sensitive.[7][8]Very Good. Effective, but the operational complexity and byproducts make it less convenient than DMP for routine lab scale.
PCC Oxidation Pyridinium Chlorochromate (PCC)Selectively oxidizes primary alcohols to aldehydes without over-oxidation in anhydrous conditions.[9][10]Chromium(VI) reagent is highly toxic and carcinogenic, posing significant disposal and safety concerns.[11][12]Good, but not recommended. Functionally effective, but superseded by safer and more environmentally benign methods.
TEMPO-Catalyzed Oxidation TEMPO (catalyst) + NaOCl or other co-oxidant"Green" catalytic method, uses inexpensive co-oxidants, mild conditions, good functional group tolerance.[13][14]Can sometimes lead to over-oxidation if not carefully controlled; optimization may be required.[15]Very Good. An excellent alternative, especially for larger-scale synthesis where the cost and safety of DMP become prohibitive.

For laboratory-scale synthesis focused on reliability and ease of execution, the Dess-Martin Periodinane (DMP) oxidation is the recommended method. Its operational simplicity at room temperature and high chemoselectivity make it a trustworthy choice for producing (3-Bromo-5-chloro-4-ethoxyphenyl)aldehyde in high purity.[2][4]

Reaction Mechanism: Dess-Martin Oxidation

The reaction proceeds through a hypervalent iodine intermediate. The alcohol first displaces an acetate ligand on the DMP reagent. A base (which can be the displaced acetate or added pyridine) then abstracts the proton from the carbon bearing the oxygen, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[16]

G Substrate (Ar)-CH2OH (Alcohol) Ligand_Exchange Ligand Exchange (- AcOH) Substrate->Ligand_Exchange DMP Dess-Martin Periodinane (DMP) DMP->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Elimination Reductive Elimination (+ Base) Intermediate->Elimination Product (Ar)-CHO (Aldehyde) Elimination->Product Byproduct Iodinane + AcOH Elimination->Byproduct

Caption: Mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol details the oxidation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol to its corresponding aldehyde.

Materials and Reagents
ReagentFormulaM.W.QuantityMmolEq.
(3-Bromo-5-chloro-4-ethoxyphenyl)methanolC₉H₁₀BrClO₂281.531.00 g3.551.0
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.80 g4.251.2
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9335 mL--
Sodium Bicarbonate (Sat. aq. soln.)NaHCO₃84.0120 mL--
Sodium Thiosulfate (10% w/v aq. soln.)Na₂S₂O₃158.1120 mL--
Brine (Sat. aq. NaCl soln.)NaCl58.4420 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~2 g--
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup

  • Standard laboratory glassware

Safety Precautions
  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive, especially upon heating.[5] Handle with care, avoid grinding, and use a plastic or wooden spatula.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste, especially residual iodine compounds, according to institutional guidelines.[19]

Step-by-Step Procedure

Caption: Experimental workflow for DMP oxidation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.00 g, 3.55 mmol).

  • Dissolution: Add 35 mL of anhydrous dichloromethane (DCM) to the flask and stir until the alcohol is fully dissolved.

  • Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (1.80 g, 4.25 mmol, 1.2 eq.) to the stirred solution at room temperature.[5] The mixture may become slightly cloudy.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (alcohol) should have a lower Rf value than the product (aldehyde). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 solution of saturated aqueous NaHCO₃ (20 mL) and 10% aqueous Na₂S₂O₃ (20 mL). Shake vigorously until the organic layer becomes colorless (the thiosulfate reduces the iodine byproducts).

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure aldehyde.

Troubleshooting

Problem Possible Cause Solution
Incomplete or Slow Reaction DMP reagent has degraded due to moisture.Use freshly opened or properly stored DMP. The rate can also be accelerated by adding a catalytic amount of water to the reaction mixture.[3]
Insufficient amount of DMP.Ensure 1.2-1.5 equivalents of DMP are used.
Formation of Carboxylic Acid (Over-oxidation) This is highly unlikely with DMP under these conditions.[16]If observed, ensure the starting material is pure and the DMP has not been contaminated.
Difficult Work-up / Emulsion Incomplete reduction of iodine byproducts.Add more 10% Na₂S₂O₃ solution and shake until the layers are clear.
Acid-Labile Protecting Group Cleaved The reaction produces two equivalents of acetic acid.[3]Buffer the reaction by adding 1-2 equivalents of pyridine or solid NaHCO₃ along with the DMP to neutralize the acid as it forms.

Conclusion

The Dess-Martin Periodinane oxidation provides a highly effective, mild, and reliable method for the synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)aldehyde from its corresponding primary alcohol. The protocol is characterized by its simple room-temperature setup, straightforward work-up, and high selectivity, making it an ideal choice for researchers in drug discovery and organic synthesis. By understanding the causality behind the choice of reagents and adhering to the detailed procedure and safety guidelines, scientists can confidently and reproducibly synthesize this valuable chemical intermediate.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Chad's Prep®. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nature Protocols, 6(11), 1704–1709. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Gordon College. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 17). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Strong Oxidizing Agents. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1863–1872. Retrieved from [Link]

  • Gordon College Faculty. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 585. Retrieved from [Link]

  • University of Alberta, AFNS Safety. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

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Application Note: (3-Bromo-5-chloro-4-ethoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary and Structural Rationale

In modern medicinal chemistry, the "build-couple-pair" strategy relies heavily on highly functionalized, stereoelectronically tuned building blocks[]. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (CAS: 2385171-68-4) [2] is a premium, multi-substituted benzyl alcohol that provides an exceptional scaffold for drug discovery. Its unique substitution pattern—featuring a benzylic alcohol, an ethoxy ether, and two orthogonal halogens (bromo and chloro)—makes it a highly versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, SGLT2 inhibitors, and nuclear receptor modulators.

As a Senior Application Scientist, I emphasize that selecting this specific building block is rarely arbitrary; it is driven by the precise physicochemical and stereoelectronic advantages conferred by its substituents.

The Role of Halogen Bonding and Lipophilicity

Historically, halogens were incorporated into drug candidates primarily to increase lipophilicity and block metabolic soft spots. However, recent advances in rational drug design have highlighted the critical role of halogen bonding [3]. The anisotropic electron distribution around the bromo and chloro substituents creates an electropositive crown (the σ-hole) that can form highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., backbone carbonyls of target proteins)[4]. Furthermore, these halogen bonds have been shown to not only improve drug-target binding affinity but also positively tune ADME/Tox properties, such as enhancing distribution via plasma transport proteins[5].

Differential Reactivity for Late-Stage Functionalization

The co-presence of a bromo and a chloro group on the same phenyl ring allows chemists to exploit the differential reactivity of carbon-halogen bonds[6]. Because the bond dissociation energy of C–Br is significantly lower than that of C–Cl, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can be directed chemoselectively to the C3 (bromo) position[7]. The C5 (chloro) position remains intact, serving either as a permanent pharmacophore feature or as a handle for subsequent, more forcing cross-coupling steps.

Concurrently, the benzylic alcohol moiety serves as a classic, versatile handle that can be oxidized, esterified, or converted into a leaving group for alkylation strategies[8],[9].

Physicochemical & ADME Impact of Substituents

To understand the causality behind using this specific scaffold, we must deconstruct the molecule. Table 1 summarizes the quantitative and qualitative impacts of each functional group on the resulting drug candidate.

Table 1: Structural Deconstruction and Pharmacological Impact

SubstituentPositionPhysicochemical ContributionADME & Target Binding Impact
-CH₂OH C1Hydrogen bond donor/acceptor; LogP reduction.Serves as the primary synthetic anchor. Can be converted to an ether/amine linker to modulate metabolic stability and aqueous solubility.
-Br C3High polarizability; strong σ-hole donor.Primary site for Pd-catalyzed C-C bond formation. If retained, acts as a strong halogen bond donor to target protein backbones[10].
-OCH₂CH₃ C4Steric bulk; weak hydrogen bond acceptor.Occupies hydrophobic pockets; the ethyl chain restricts rotation, locking the conformation to reduce entropic penalty upon target binding.
-Cl C5Moderate lipophilicity; metabolic blocker.Prevents CYP450-mediated oxidation at the C5 position. Modulates the pKa of adjacent groups and provides secondary halogen bonding[5].

Synthetic Workflow and Divergent Pathways

The true value of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol lies in its divergent synthetic utility. The diagram below illustrates the three primary pathways utilized by medicinal chemists to incorporate this building block into larger API architectures.

G Core (3-Bromo-5-chloro-4-ethoxyphenyl)methanol CAS: 2385171-68-4 Path1 Pathway A: Chemoselective Cross-Coupling (Exploiting C-Br vs C-Cl) Core->Path1 Pd(dppf)Cl2, Base, Heat Path2 Pathway B: Benzylic Activation (-CH2OH to -CH2OMs) Core->Path2 MsCl, Et3N, DCM, 0°C Path3 Pathway C: Controlled Oxidation (-CH2OH to -CHO) Core->Path3 Dess-Martin Periodinane Prod1 Suzuki-Miyaura / Buchwald-Hartwig (C-C or C-N Bond at C3) Path1->Prod1 Prod2 N/O-Alkylation (Installation of Heterocycles) Path2->Prod2 Prod3 Reductive Amination (Flexible Amine Linker Synthesis) Path3->Prod3

Figure 1: Divergent synthetic pathways for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to ensure reproducibility and adaptability across different drug discovery programs.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (Pathway A)

Objective: To selectively couple an aryl boronic acid at the C3 (bromo) position while preserving the C5 (chloro) position and the C1 benzylic alcohol.

Causality & Design: We utilize


 because its large bite angle facilitates the reductive elimination step, and it is highly effective for aryl bromides at moderate temperatures (80 °C). At this temperature, the C–Cl bond remains inert[6], ensuring strict chemoselectivity. Potassium carbonate (

) in a Dioxane/Water mixture provides the necessary basicity to activate the boronic acid without degrading the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (2.5 equiv, 2.5 mmol).
  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL) via syringe.
    
  • Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the starting material and appearance of a highly UV-active lower Rf spot indicates successful coupling without over-reaction at the chloro site.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 40% EtOAc/Hexanes) to yield the C3-arylated benzyl alcohol.

Protocol 2: Benzylic Activation and Subsequent N-Alkylation (Pathway B)

Objective: To convert the benzylic alcohol into a highly reactive mesylate intermediate, followed by in situ displacement by a secondary amine to form a targeted pharmacophore.

Causality & Design: While conversion to a benzyl bromide using


 is common, we explicitly choose Methanesulfonyl chloride (MsCl). Introducing a second bromine atom into the molecule would complicate downstream mass spectrometry (due to complex isotopic M/M+2/M+4 splitting) and could interfere with future palladium-catalyzed steps. The mesylate is a clean, highly reactive leaving group that allows for rapid N-alkylation at room temperature, preventing thermal degradation.

Step-by-Step Methodology:

  • Mesylation: Dissolve (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv, 1.5 mmol) dropwise, followed by careful dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv, 1.2 mmol).
    
  • Activation Monitoring: Stir at 0 °C for 30 minutes. Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the alcohol. The mesylate is prone to hydrolysis; do not isolate it.

  • In Situ Alkylation: To the cold reaction mixture, directly add the target secondary amine (e.g., a piperazine derivative, 2.0 equiv, 2.0 mmol) dissolved in 2 mL of anhydrous DCM.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient) to isolate the final N-alkylated product.

References

  • Lu, Y., et al. (2012). "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, PubMed (NIH). Available at:[Link]

  • Xu, Z., et al. (2013). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • Scholtz, K., et al. (2015). "Halogen-enriched fragment libraries as chemical probes for halogen bonding in drug discovery." Future Medicinal Chemistry, Ovid. Available at:[Link]

  • ResearchGate Database (2012). "ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." ResearchGate. Available at: [Link]

  • LookChem. "BOC-4-AMINOBENZYLALCOHOL - Uses in Medicinal Chemistry and Drug Discovery." LookChem.com. Available at:[Link]

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in medicinal chemistry and materials science. Its utility necessitates a reliable and scalable synthetic route to ensure availability for research and development. This application note provides a comprehensive, in-depth guide for the multi-gram scale synthesis of this target compound. We present a robust two-step pathway commencing with the Vilsmeier-Haack formylation of 1-bromo-3-chloro-2-ethoxybenzene to yield the key intermediate, 3-bromo-5-chloro-4-ethoxybenzaldehyde. This is followed by a selective reduction using sodium borohydride to afford the final product in high purity and yield. The protocols herein are designed with scalability, safety, and efficiency as primary considerations, providing detailed procedural steps, mechanistic insights, and critical safety protocols for handling the reagents involved.

Introduction and Synthetic Strategy

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The target molecule, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, incorporates several key functionalities: a halogenated aromatic ring ripe for further cross-coupling reactions and a primary alcohol for esterification, etherification, or oxidation.

The chosen synthetic strategy is a classic two-step sequence that offers high reliability and is amenable to scale-up.

  • Step 1: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[1][2] The starting material, 1-bromo-3-chloro-2-ethoxybenzene, is activated by the electron-donating ethoxy group, making it an excellent substrate for this electrophilic substitution. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

  • Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is selectively reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is a cost-effective and selective reducing agent that is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5]

This approach avoids the use of expensive catalysts or harsh reaction conditions, making it a practical choice for laboratory and pilot-plant scale production.

Synthetic_Scheme SM 1-Bromo-3-chloro-2-ethoxybenzene INT 3-Bromo-5-chloro-4-ethoxybenzaldehyde SM->INT 1. POCl₃, DMF 2. H₂O Workup FP (3-Bromo-5-chloro-4-ethoxyphenyl)methanol INT->FP NaBH₄, Methanol

Figure 1: Overall two-step synthetic pathway.

Part I: Scale-Up Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Principle and Rationale

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium salt (the Vilsmeier reagent) from DMF and POCl₃.[2] The electron-rich aromatic ring of the 1-bromo-3-chloro-2-ethoxybenzene attacks this electrophile. The directing effect of the powerful ortho-, para-directing ethoxy group, combined with steric hindrance, favors substitution at the para position, leading to the desired product. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the aldehyde.[1] This method is highly effective for formylating activated aromatic systems.[6]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-Bromo-3-chloro-2-ethoxybenzene≥98% PuritySigma-Aldrich
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR Chemicals
Ice (from deionized water)--

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, thermometer, and a pressure-equalizing dropping funnel.

  • Heating mantle with temperature controller.

  • Ice bath.

  • Large separatory funnel (4 L).

  • Rotary evaporator.

Detailed Experimental Protocol
  • Reactor Setup: Assemble the 5 L reaction flask in a fume hood. Equip it with the overhead stirrer, thermometer, and dropping funnel. Ensure all glassware is dry.

  • Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus oxychloride (184 g, 1.2 mol, 1.2 equiv) in anhydrous dichloromethane (250 mL).

  • Initial Charge: To the reaction flask, add anhydrous N,N-dimethylformamide (466 g, 6.0 mol, 6.0 equiv). Begin stirring and cool the flask to 0-5 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add the POCl₃ solution dropwise from the dropping funnel to the stirred DMF over approximately 60-90 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction between POCl₃ and DMF, preventing temperature spikes and potential side reactions. The formation of the solid Vilsmeier reagent complex is often observed.

  • Substrate Addition: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add a solution of 1-bromo-3-chloro-2-ethoxybenzene (250 g, 1.0 mol, 1.0 equiv) in anhydrous DCM (500 mL) to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 50-55 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Crucial Step: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 3 kg). Causality: This step hydrolyzes the intermediate and quenches any unreacted POCl₃. This is highly exothermic and must be done cautiously in a large, open beaker within a fume hood to manage the release of HCl gas.

  • Workup and Isolation:

    • Stir the aqueous mixture for 1 hour, then transfer it to a large separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).

    • Combine all organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L). Causality: The bicarbonate wash neutralizes residual acids like HCl and phosphoric acid byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, 3-bromo-5-chloro-4-ethoxybenzaldehyde, can often be used directly in the next step if of sufficient purity. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part II: Scale-Up Synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Principle and Rationale

The reduction of the aldehyde to a primary alcohol is achieved through nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup to yield the final alcohol product. Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde and NaBH₄, and it can also act as the proton source for the final workup step.

Critical Safety Considerations for Sodium Borohydride (NaBH₄)

Sodium borohydride is a water-reactive and flammable solid. It is toxic if swallowed or in contact with skin and causes severe skin and eye damage.

  • Handling: Always handle NaBH₄ in a well-ventilated fume hood under an inert atmosphere if possible, or at least in a dry environment.[7] Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, a face shield, and nitrile or neoprene gloves.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from water, acids, and oxidizing agents.[9] The storage area should be clearly labeled as containing water-reactive materials.

  • Reaction Control: Addition of NaBH₄ to protic solvents (like methanol) or acidic solutions generates hydrogen gas, which is flammable and can create pressure buildup. Additions must always be done slowly and in portions, with adequate cooling to control the reaction rate and exotherm.

  • Quenching & Disposal: Unreacted NaBH₄ must be quenched safely. This is typically done by the slow, controlled addition of a weak acid (like dilute acetic acid or acetone) at low temperatures. Waste must be disposed of according to local environmental regulations and should never be mixed with other waste streams without consideration of its reactivity.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Bromo-5-chloro-4-ethoxybenzaldehydeFrom Part I-
Sodium Borohydride (NaBH₄)Powder, ≥98%Sigma-Aldrich
Methanol (MeOH)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentVWR Chemicals
Hydrochloric Acid (HCl), 1M solutionAqueousVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeVWR Chemicals

Equipment:

  • 5 L three-neck round-bottom flask with mechanical overhead stirrer and thermometer.

  • Ice bath.

  • Large separatory funnel (4 L).

  • Rotary evaporator.

  • Crystallization dish.

Detailed Experimental Protocol
  • Reactor Setup: In a fume hood, set up the 5 L flask with a mechanical stirrer and thermometer.

  • Dissolution: Dissolve the crude 3-bromo-5-chloro-4-ethoxybenzaldehyde (approx. 277 g, assuming 1.0 mol theoretical yield from Part I) in methanol (2.5 L).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • NaBH₄ Addition: Crucial Step: Add sodium borohydride (28.4 g, 0.75 mol, 0.75 equiv) in small portions over 60-90 minutes. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and the rate of hydrogen gas evolution. A large, single addition could lead to a dangerous runaway reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC to confirm the complete consumption of the aldehyde.

  • Quenching: Slowly and carefully add 1M HCl (approx. 800 mL) dropwise to the reaction mixture while maintaining the temperature below 20 °C. Continue adding until the effervescence ceases and the solution is slightly acidic (pH ~5-6). This step neutralizes the borate esters and quenches any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (1.5 L) and water (500 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with water (1 L) and brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hexanes/ethyl acetate, to afford (3-Bromo-5-chloro-4-ethoxyphenyl)methanol as a purified solid.

Process Workflow and Data Summary

Experimental_Workflow cluster_0 Part I: Formylation cluster_1 Part II: Reduction A Charge DMF & Cool to 0°C B Add POCl₃ Solution Dropwise A->B C Add Substrate Solution B->C D Heat to 50-55°C (4-6h) C->D E Monitor by TLC D->E F Cool & Quench on Ice E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Isolate Intermediate Aldehyde H->I J Dissolve Aldehyde in MeOH I->J Proceed to next step K Cool to 0°C J->K L Add NaBH₄ in Portions K->L M Stir at 0°C (2h) L->M N Monitor by TLC M->N O Quench with 1M HCl N->O P Remove MeOH O->P Q Extract with EtOAc P->Q R Wash, Dry, Concentrate Q->R S Recrystallize R->S T Isolate Final Product S->T

Figure 2: Detailed experimental workflow diagram.

Table 1: Reagent Quantities for Scale-Up Synthesis
StepReagentMW ( g/mol )Moles (mol)Equiv.Amount Used
Part I 1-Bromo-3-chloro-2-ethoxybenzene249.521.01.0250 g
Phosphorus Oxychloride (POCl₃)153.331.21.2184 g
N,N-Dimethylformamide (DMF)73.096.06.0466 g
Part II 3-Bromo-5-chloro-4-ethoxybenzaldehyde277.51~1.01.0~277 g
Sodium Borohydride (NaBH₄)37.830.750.7528.4 g

Conclusion

This application note details a validated and scalable two-step synthesis for producing (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. By employing a Vilsmeier-Haack formylation followed by a controlled sodium borohydride reduction, the target compound can be prepared in significant quantities with high purity. The protocols emphasize operational safety, particularly in the handling of phosphorus oxychloride and sodium borohydride, providing a reliable foundation for researchers, scientists, and drug development professionals requiring access to this versatile chemical intermediate.

References

  • Sodium borohydride - Safety D
  • SAFETY DATA SHEET - Sodium borohydride. (2025, November 6). Sigma-Aldrich.
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California.
  • Hazard Summary: Sodium Borohydride. (n.d.). New Jersey Department of Health.
  • Standard Operating Procedure: Sodium Borohydride. (n.d.). University of Washington.
  • van den Bedem, H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Li, G., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. [Link]

  • Pesti, J. A., et al. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Aldehydes. (2005). Georg Thieme Verlag.
  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Pesti, J. A., et al. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Request PDF. [Link]

  • Li, G., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Link]

  • Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry.
  • Szczęśniak, P., et al. (2024). Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. Molecules. [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.).
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

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Application Notes & Protocols: (3-Bromo-5-chloro-4-ethoxyphenyl)methanol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with high three-dimensional complexity are paramount for discovering next-generation therapeutics and functional materials. The strategic use of "3D building blocks"—scaffold molecules bearing multiple, orthogonally reactive functional groups—is a cornerstone of efficient library synthesis and lead optimization.[1] (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is an exemplary, albeit underexplored, building block that offers a rich platform for chemical diversification.

This molecule features a trisubstituted phenyl ring decorated with three distinct and chemoselectively addressable functional handles:

  • A benzylic alcohol : A versatile nucleophile and a precursor to electrophilic sites.

  • A bromo substituent : An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions.

  • A chloro substituent : A less reactive halide that can be engaged in more forcing cross-coupling conditions or other nucleophilic aromatic substitution reactions, offering a pathway for sequential functionalization.

The strategic positioning of these groups, combined with the metabolically robust ethoxy moiety, makes this scaffold a compelling starting point for constructing complex molecules. Its structural motifs are found in various biologically active agents, including inhibitors of sodium-glucose cotransporter 2 (SGLT2) like Dapagliflozin, for which related precursors are synthesized.[2][3]

This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. We present detailed, field-tested protocols for its derivatization, explaining the causality behind experimental choices to empower researchers in drug development and chemical synthesis.

Physicochemical Properties & Data

A thorough understanding of a building block's properties is essential for experimental design. The table below summarizes the key identifiers and computed properties for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

PropertyValueSource/Method
IUPAC Name (3-Bromo-5-chloro-4-ethoxyphenyl)methanolIUPAC Nomenclature
CAS Number 2385171-68-4Boroncore[4]
Molecular Formula C₉H₁₀BrClO₂-
Molecular Weight 265.53 g/mol -
SMILES CCOC1=C(C=C(Br)C=C1Cl)CO-
Predicted XLogP3 3.1Computed
Predicted H-Bond Donors 1Computed
Predicted H-Bond Acceptors 2Computed
Appearance Expected to be an off-white to pale solid-

Proposed Synthesis Protocol

While (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is commercially available, its synthesis from simpler precursors is instructive. The following multi-step protocol is a proposed route based on established organic chemistry principles, starting from 2-bromo-6-chlorophenol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction A 2-Bromo-6-chlorophenol B 1-Bromo-3-chloro-2-ethoxybenzene A->B EtI, K₂CO₃ Acetone, Reflux C 3-Bromo-5-chloro-4-ethoxybenzaldehyde B->C Vilsmeier-Haack POCl₃, DMF D (3-Bromo-5-chloro-4-ethoxyphenyl)methanol C->D NaBH₄ Methanol, 0°C to RT

Caption: Proposed synthetic workflow for the target building block.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Bromo-3-chloro-2-ethoxybenzene

  • Rationale: The phenolic hydroxyl group is first protected as an ethyl ether. This is a robust protecting group that also directs subsequent electrophilic aromatic substitution. Potassium carbonate is a mild base suitable for this Williamson ether synthesis.

  • To a solution of 2-bromo-6-chlorophenol (1.0 eq) in acetone (10 mL/g), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add iodoethane (EtI, 1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The pre-formed Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, acts as the electrophile. The ethoxy group strongly activates the para position for this substitution.

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-bromo-3-chloro-2-ethoxybenzene (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature, then heat to 60-70°C for 4-6 hours.

  • Cool the mixture in an ice bath and quench by slowly pouring it into a stirred mixture of ice and water.

  • Neutralize with a saturated sodium acetate or sodium bicarbonate solution until pH 7.

  • Extract the product with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate gradient).

Step 3: Synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

  • Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the aryl halides.

  • Dissolve the aldehyde from Step 2 (1.0 eq) in methanol (15 mL/g) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, typically as a solid.

Core Reactivity & Application Protocols

The true utility of this building block lies in its capacity for selective, sequential derivatization.

Derivatization Pathways Diagram

G cluster_OH Hydroxyl Group Reactions cluster_Br Bromo Group Reactions A (3-Bromo-5-chloro-4-ethoxyphenyl)methanol B ...-aldehyde (Oxidation) A->B PCC or DMP C ...-benzyl ether (O-Alkylation) A->C NaH, R-X D ...-benzyl halide (Halogenation) A->D SOCl₂ or PBr₃ E ...-aryl derivative (Suzuki Coupling) A->E R-B(OH)₂, Pd(0) F ...-alkyne derivative (Sonogashira Coupling) A->F R-C≡CH, Pd(0), Cu(I) E->B Sequential Rxn

Caption: Key derivatization pathways from the core building block.

Reactions at the Hydroxyl Group

Protocol 3.1.1: Oxidation to 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Rationale: Controlled oxidation to the aldehyde is critical for subsequent reactions like reductive amination or Wittig olefination. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high efficiency for primary alcohols.

  • Suspend (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 eq) in anhydrous DCM (20 mL/g).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the resulting suspension for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aldehyde.

Protocol 3.1.2: Conversion to (3-Bromo-5-chloro-4-ethoxyphenyl)methyl chloride

  • Rationale: Converting the alcohol into a more reactive benzylic halide opens the door for a wide range of Sₙ2 reactions with nucleophiles (e.g., amines, thiols, cyanides). Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[5]

  • Dissolve (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C and add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench excess SOCl₂.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting benzylic chloride is often used immediately in the next step due to potential instability.

Reactions at the Bromo Substituent: Palladium Cross-Coupling
  • Causality Insight: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it preferentially reactive in standard palladium-catalyzed cross-coupling reactions. This regioselectivity is the key to sequential functionalization.

Protocol 3.2.1: Suzuki-Miyaura Coupling

  • Rationale: The Suzuki coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl or heteroaryl groups.[6]

  • In a reaction vessel, combine (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a suitable solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

  • Add a base, such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100°C and stir for 4-12 hours until TLC or LC-MS indicates consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the biaryl product.

Conclusion

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a highly functionalized building block with significant potential for the synthesis of complex molecular architectures. Its three distinct points of reactivity can be addressed with high chemoselectivity, allowing for a modular and strategic approach to library generation. The protocols outlined in this guide provide a robust starting point for researchers to harness the synthetic power of this versatile scaffold in their drug discovery and materials science programs.

References

  • PubChem. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. [Link]

  • Google P
  • Cai, M., et al. (2010). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3071. [Link]

  • PubChemLite. (3-bromo-5-ethoxyphenyl)methanol. [Link]

  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Boroncore. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. [Link]

  • Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. [Link]

  • ResearchGate. (2010). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • Arts, M., et al. (2022). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. Molecules, 27(5), 1530. [Link]

  • Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds Thesis. [Link]

  • Kumar, A., et al. (2024). The use of methanol as a C1 building block. Nature Protocols, 19, 1338–1362. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TECH-SYNTH-051 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (Target A ). This compound is a critical primary alcohol intermediate, often utilized in the development of SGLT2 inhibitors and other metabolic disease therapeutics.

The Central Challenge: The synthesis typically involves reducing 3-bromo-5-chloro-4-ethoxybenzoic acid (or its ester).[1] The primary failure modes are hydrodehalogenation (loss of Br/Cl atoms) caused by overly aggressive reducing agents, and incomplete isolation due to stable borate complex formation.

This guide provides a self-validating workflow to maximize yield while preserving the halogen decoration on the aromatic ring.

Module 1: Strategic Route Selection

The Chemoselectivity Paradox

You must reduce the carboxylic acid/ester without touching the aryl bromide or chloride.

  • Avoid Lithium Aluminum Hydride (LiAlH₄): While effective for reduction, LiAlH₄ is a powerful nucleophile that risks hydrodehalogenation (replacing Br/Cl with H), especially at reflux.

  • Recommended: Borane-THF (BH₃[1][2]·THF): Borane is electrophilic.[1] It reduces electron-rich carboxylic acids faster than it attacks aryl halides.[1]

  • Alternative: NaBH₄ + Iodine (I₂): Generates borane in situ.[1] Safer and cheaper but requires careful stoichiometry.

Decision Matrix: Reagent Selection

ReagentSelection Start Starting Material Type Is it the Acid or Ester? Start->Type Acid Benzoic Acid (-COOH) Type->Acid Ester Benzoate Ester (-COOR) Type->Ester LiAlH4 LiAlH4 (HIGH RISK: Dehalogenation) Acid->LiAlH4 Avoid BH3 Borane-THF / DMS (Gold Standard) Acid->BH3 Preferred NaBH4_I2 NaBH4 + I2 (Cost Effective) Acid->NaBH4_I2 Alternative Ester->LiAlH4 High Risk Ester->NaBH4_I2 Slow/Difficult DIBAL DIBAL-H (Controlled Temp) Ester->DIBAL Preferred (-78°C)

Figure 1: Decision tree for selecting the reducing agent based on the precursor state.[1] Note the high risk associated with LiAlH₄ for halogenated substrates.

Module 2: The Protocol (Borane-THF Method)

This protocol is optimized for the Benzoic Acid precursor.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor Acid 1.0SubstrateEnsure dry (water destroys borane).[1]
BH₃·THF (1M) 1.5 - 2.0ReductantUse fresh reagent.[1] Turbid solutions indicate degradation.[1]
THF (Anhydrous) SolventMedium0.5M concentration relative to substrate.[1]
Methanol ExcessQuenchRequired to break the borate ester.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve the 3-bromo-5-chloro-4-ethoxybenzoic acid in anhydrous THF. Cool to 0°C .[1]

  • Addition: Add BH₃·THF dropwise via syringe/cannula.[1]

    • Observation: Gas evolution (H₂) will occur.[1][3] Control rate to prevent foaming.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][4] The acid spot should disappear.

  • The "Hidden" Trap (Critical Step):

    • Issue: Borane forms a stable trialkyl borate ester with the product alcohol. This complex is soluble in organic solvents but does not show the free alcohol properties.

    • Fix:Methanolysis. Carefully add Methanol to the reaction mixture until bubbling ceases.

    • Mandatory Action:Reflux the mixture for 30 minutes. This kinetic energy is required to break the B-O bond and release the free alcohol.

  • Isolation: Concentrate in vacuo. Partition between Ethyl Acetate and 1M HCl (to solubilize boron salts). Wash with Brine, dry over Na₂SO₄.[4]

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield (<50%) Product trapped as Borate Ester.[1]Reflux with Methanol during workup is non-negotiable.[1] Simply adding water is insufficient.[1]
Loss of Halogens Reaction temperature too high or wrong reductant.Ensure Temp < 25°C during addition. Switch from LiAlH₄ to BH₃ or NaBH₄/I₂.
Sticky Solid/Oil Impurities or residual solvent.[1]Recrystallize from Heptane/Ethyl Acetate (4:1) .[1] The ethoxy group aids solubility in organics.
No Reaction Degraded Borane Reagent.Check BH₃ activity.[1][2][3][5] If the solution is cloudy or has white precipitate, discard it.
Pathway Visualization: The Borate Trap

BorateTrap Acid Benzoic Acid Intermediate Triacyloxyborane Acid->Intermediate + BH3 BorateEster Borate Ester Complex (THE TRAP) Intermediate->BorateEster Reduction BorateEster->BorateEster Mild Workup (Yield Loss) FreeAlcohol Target Alcohol (Yield) BorateEster->FreeAlcohol MeOH Reflux (Hydrolysis)

Figure 2: The mechanism showing where yield is lost.[1] Without the MeOH reflux step, the product remains trapped in the Borate Ester form.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ alone? A: No. NaBH₄ is not electrophilic enough to reduce carboxylic acids directly.[6] You must activate it with Iodine (I₂) or Sulfuric Acid to generate Borane in situ [1].[1]

Q: The product is an oil, but literature says it's a solid. Why? A: This is likely due to trace solvent retention (THF holds on tightly to the alcohol) or minor dehalogenated impurities disrupting the crystal lattice. Triturate with cold pentane or hexane to induce crystallization.[1]

Q: Is the Ethoxy group stable to Borane? A: Yes. Ethers are generally inert to Borane reduction conditions.[1] The Ethoxy group at the 4-position actually makes the ring more electron-rich, which slightly accelerates the electrophilic attack of Borane on the carboxylate [2].

Q: How do I remove the Boron residues? A: If the standard workup leaves a residue, wash the organic layer with a 10% solution of Tartaric Acid or Citric Acid . These chelating agents bind Boron effectively and pull it into the aqueous phase.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[1] Link

  • Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran as a selective reducing agent for the reduction of carboxylic acids to the corresponding alcohols in the presence of esters. Journal of the American Chemical Society, 99(25), 8218-8226. Link[1]

  • Ramanathan, A., & Jimenez, L. S. (2010).[7] Reductive Dehalogenation of Aryl Bromides and Chlorides.[7] Synthesis, 2010(02), 217-220.[7] Link

  • Check, C. T., et al. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids.[2][3][8][9] Organic Letters. Link[1]

Sources

Technical Support Center: Purification of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.

Understanding the Chemistry: The "Why" Behind the "How"

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is typically synthesized via the reduction of its corresponding aldehyde, 3-bromo-5-chloro-4-ethoxybenzaldehyde. This synthetic route is a important for diagnosing potential impurities. The choice of reducing agent and reaction conditions can significantly influence the impurity profile of the crude product.

A primary cause of impurities is an incomplete reaction, which leaves unreacted 3-bromo-5-chloro-4-ethoxybenzaldehyde in the final product. The structural similarities between the starting material and the desired product, particularly their polarity, can present a significant purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (3-Bromo-5-chloro-4-ethoxyphenyl)methanol?

A1: The most prevalent impurity is typically the unreacted starting material, 3-bromo-5-chloro-4-ethoxybenzaldehyde. Due to the nature of the synthesis, which is a reduction of the aldehyde, incomplete conversion is a common issue. Other potential impurities could include byproducts from side reactions, though these are generally less common if the reaction is well-controlled.

Q2: I see a persistent spot on my TLC that is close to my product spot. What is it likely to be and how can I get rid of it?

A2: This is a classic sign of contamination with the starting aldehyde. The aldehyde is slightly less polar than the corresponding alcohol, causing it to have a slightly higher Rf value on a normal-phase TLC plate. To remove it, you will likely need to employ column chromatography with a carefully selected solvent system to enhance separation.

Q3: My purified product has a yellowish tint. What could be the cause?

A3: A yellowish tint can indicate the presence of colored impurities, which may arise from the degradation of starting materials or the product, or from residual reagents. Running a column or performing a recrystallization can often remove these colored impurities. If the color persists, treatment with a small amount of activated carbon during recrystallization may be effective.

Q4: Can I use liquid-liquid extraction to purify my product?

A4: While liquid-liquid extraction is a useful technique for a general work-up to remove water-soluble impurities and some reagents, it is unlikely to be effective in separating the target alcohol from the starting aldehyde due to their similar solubility profiles in common organic solvents. More selective techniques like column chromatography or recrystallization are necessary for high-purity isolation.

Troubleshooting Guides

Issue 1: Poor Separation of Product and Starting Material in Column Chromatography

Symptoms:

  • TLC analysis of column fractions shows co-elution of the product and a close-running impurity.

  • The final product after chromatography is still contaminated with the starting aldehyde.

Root Cause Analysis: The polarity difference between (3-Bromo-5-chloro-4-ethoxyphenyl)methanol and 3-bromo-5-chloro-4-ethoxybenzaldehyde is small, making their separation challenging. An inadequately optimized mobile phase is the most likely reason for poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Start with a less polar solvent system: A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[1]

    • Fine-tune the polarity: If you are using a 10% ethyl acetate in hexane mixture and seeing poor separation, try decreasing the ethyl acetate concentration to 5% or even lower. This will decrease the elution strength and improve the separation of compounds with small polarity differences.

    • Consider a different solvent system: Sometimes, changing the solvent system entirely can improve selectivity. For example, a dichloromethane/methanol system can offer different selectivity compared to ethyl acetate/hexane.[1]

  • Improve Column Packing and Loading:

    • Ensure your column is packed uniformly to prevent channeling.

    • Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the column in a narrow band.

Issue 2: Product Fails to Crystallize During Recrystallization

Symptoms:

  • The product oils out instead of forming crystals upon cooling.

  • No solid precipitate forms even after extended cooling.

Root Cause Analysis: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble in the chosen solvent at low temperatures, it will not crystallize. Oiling out can occur if the solution is too concentrated or if the cooling is too rapid.

Solutions:

  • Solvent Selection:

    • Test a range of solvents: Use small amounts of your crude product to test solubility in various solvents like ethanol, methanol, ethyl acetate, and hexane, both at room temperature and at their boiling points.

    • Use a two-solvent system: If a single suitable solvent cannot be found, a two-solvent system can be effective.[3] For example, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair for compounds like this is ethanol/water or ethyl acetate/hexane.

  • Induce Crystallization:

    • Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[4]

    • Seed with a pure crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying (3-Bromo-5-chloro-4-ethoxyphenyl)methanol using silica gel column chromatography.

Materials:

  • Crude (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully add the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying (3-Bromo-5-chloro-4-ethoxyphenyl)methanol by recrystallization.

Materials:

  • Crude (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Visualizations

Logical Flow for Purification Method Selection

Purification_Decision_Tree start Crude (3-Bromo-5-chloro-4-ethoxyphenyl)methanol tlc_analysis Perform TLC Analysis start->tlc_analysis check_spots How many spots? tlc_analysis->check_spots one_spot Single Spot with Tailing? check_spots->one_spot One multiple_spots Multiple Spots? check_spots->multiple_spots Multiple recrystallization Attempt Recrystallization one_spot->recrystallization Yes column_chromatography Perform Column Chromatography one_spot->column_chromatography No multiple_spots->column_chromatography still_impure Still Impure? recrystallization->still_impure column_chromatography->still_impure pure_product Pure Product still_impure->column_chromatography Yes still_impure->pure_product No

Caption: Decision tree for selecting a purification method.

General Experimental Workflow for Purification

Purification_Workflow start Crude Product purification_step Purification (Chromatography or Recrystallization) start->purification_step isolation Isolation of Purified Solid purification_step->isolation drying Drying isolation->drying analysis Purity Analysis (TLC, NMR, etc.) drying->analysis final_product Pure (3-Bromo-5-chloro-4-ethoxyphenyl)methanol analysis->final_product

Caption: General workflow for the purification process.

References

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • García-Ramos, Y., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. Retrieved from [Link]

  • Quora. (2017, February 2). How do you recrystallize a product from methanol? Retrieved from [Link]

  • Supporting information for... (n.d.). Retrieved from [Link]

  • Google Patents. (2015, September 11). WO 2015/132803 A2.
  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography - Chemistry. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • Google Patents. (2014, November 7). (12) United States Patent. Retrieved from [Link]

  • Reddit. (2023, February 2). Ternary eluent column chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate throughout its storage and application. By understanding the potential decomposition pathways and implementing the robust protocols outlined below, you can mitigate risks of sample degradation, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

Q1: What are the primary decomposition pathways for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol?

A1: Like many substituted benzyl alcohols, the primary and most common decomposition pathway is oxidation . The benzylic alcohol moiety (-CH₂OH) is susceptible to oxidation, first to the corresponding aldehyde ((3-Bromo-5-chloro-4-ethoxyphenyl)methanal) and subsequently to the carboxylic acid ((3-Bromo-5-chloro-4-ethoxybenzoic acid). This process can be initiated or accelerated by several factors:

  • Atmospheric Oxygen: Molecular oxygen can act as the oxidant, especially over long-term storage.

  • Light (Photo-oxidation): Exposure to ambient or UV light can provide the energy to initiate oxidation reactions.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions or Oxidizing Agents: Contaminants such as trace metals or residual oxidizing agents from synthesis can catalyze decomposition.[1][2][3]

A secondary, though less common, concern under harsh conditions (e.g., strong acids or bases) could be the cleavage of the ethyl ether linkage.[4]

Q2: My solid sample of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol has developed a yellowish tint over time. What does this indicate?

A2: A yellow discoloration is a common visual indicator of partial oxidation. The initial oxidation product, the corresponding benzaldehyde, is often yellow. While a slight tint may not significantly impact some applications, it signifies that the material is degrading and its purity is compromised. For sensitive downstream applications, it is crucial to re-analyze the purity of the material before use or purify it if necessary.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To minimize degradation, particularly oxidation, we have established a set of ideal storage conditions based on the compound's chemical nature. These are summarized in the table below. The core principle is the exclusion of oxygen, light, and moisture.[5][6][7]

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the kinetic rate of decomposition reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.
Light Amber Glass Vial / Protect from LightPrevents photo-oxidation initiated by UV or ambient light.
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.[6]
State Solid (as supplied)Storing as a solid minimizes interactions with solvents that could potentially participate in degradation.

Q4: Which solvents are recommended for preparing solutions, and are there any I should avoid?

A4: For preparing stock solutions, it is critical to use high-purity, anhydrous, aprotic solvents.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate. Ensure solvents are from a freshly opened bottle or have been appropriately dried and degassed to remove dissolved oxygen.

  • Solvents to Use with Caution: Protic solvents like Methanol or Ethanol can be used, but they are capable of hydrogen bonding and potentially reacting with the compound or impurities under certain conditions.[8][9][10] Always use anhydrous grades and prepare solutions fresh.

  • Solvents/Reagents to Avoid: Avoid using solvents that may contain peroxides (e.g., aged ethers like THF or Dioxane that have not been tested for peroxides). Do not dissolve in acidic or basic solutions (e.g., aqueous HCl or NaOH) unless it is a specific requirement of your reaction, as this can catalyze degradation.[4]

Q5: How can I quickly check the integrity of my compound before starting an experiment?

A5: A quick purity check via Thin Layer Chromatography (TLC) is highly recommended. Spot your current material alongside a vial of a newly opened, trusted batch (if available). The appearance of a new, more polar spot (the carboxylic acid) or a less polar spot (the aldehyde) relative to the main alcohol spot indicates degradation. For quantitative analysis, a rapid HPLC-UV analysis is the preferred method. See Protocol 2 for a starting HPLC method.

Troubleshooting Guide

Problem: My reaction is yielding unexpected byproducts, and the conversion of my starting material is incomplete.

  • Possible Cause: The (3-Bromo-5-chloro-4-ethoxyphenyl)methanol starting material may have partially decomposed to its aldehyde derivative. The aldehyde can undergo different reaction pathways, leading to unforeseen byproducts and consuming reagents intended for the alcohol.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze the purity of your starting material using the HPLC method in Protocol 2 or by ¹H NMR. Look for the characteristic aldehyde proton peak (~9-10 ppm).

    • Use a Fresh Sample: If degradation is confirmed, open a new, sealed vial of the material.

    • Purify the Material: If a new sample is unavailable, the existing material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Review Handling Practices: Ensure that stock solutions are prepared fresh and that the solid is not left exposed to air and light on the benchtop.

Problem: I am observing poor reproducibility in my biological or screening assays.

  • Possible Cause: The compound is degrading in the assay medium or during the solution preparation and storage period. The aldehyde and carboxylic acid degradants will have different pharmacological and physical properties, leading to inconsistent results.

  • Troubleshooting Steps:

    • Prepare Solutions Fresh: Always prepare solutions for assays immediately before use from solid material. Do not use solutions that have been stored for an extended period, even if frozen.

    • Protect from Light: Cover microplates or sample vials with foil during incubation steps to prevent photo-degradation.

    • Assess Solution Stability: If possible, perform a time-course study. Prepare a batch of your final assay solution, and analyze its purity by HPLC at t=0 and after the maximum incubation time of your experiment to check for degradation under the actual assay conditions.

Visualizing Decomposition and Prevention

The following diagram illustrates the primary oxidative decomposition pathway and highlights the key preventative measures that act as barriers to this process.

DecompositionPathway cluster_prevention cluster_stressors cluster_pathway N2 Inert Atmosphere (Nitrogen/Argon) O2 Oxygen (Air) N2->O2 Amber Amber Vial (Protect from Light) Light Light (UV/Ambient) Amber->Light Cold Refrigeration (2-8°C) Heat Heat (Elevated Temp.) Cold->Heat Start (3-Bromo-5-chloro-4- ethoxyphenyl)methanol Aldehyde Corresponding Aldehyde Start->Aldehyde Oxidation Acid Corresponding Carboxylic Acid Aldehyde->Acid Further Oxidation

Caption: Oxidative decomposition pathway and key preventative measures.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol ensures minimal exposure to atmospheric contaminants during handling.

  • Preparation: Move the sealed primary container of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, along with pre-labeled, clean, and dry amber glass vials, spatulas, and a balance into an inert atmosphere glovebox. If a glovebox is not available, work quickly in a fume hood with a gentle, positive flow of nitrogen or argon directed over the solid during weighing.

  • Equilibration: Allow the primary container to warm to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the cold solid.

  • Aliquoting: Weigh the desired amount of solid into the pre-labeled amber vials.

  • Inerting: Back-fill each vial with nitrogen or argon gas.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Storage: Place the aliquoted vials into a secondary container and store them in a refrigerator at 2-8°C.[5] Log the date and quantity on your inventory sheet.

Protocol 2: Standardized Purity Assessment by RP-HPLC

This protocol provides a baseline method for assessing the purity of the compound and detecting common degradants. Method development and optimization may be required for specific applications.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

    • Dilute this stock solution to a final working concentration of 0.1 mg/mL using the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The alcohol should have a distinct retention time. The aldehyde degradant is expected to elute slightly earlier, and the more polar carboxylic acid degradant will elute significantly earlier.

    • Calculate purity by the area percent method. A pure sample should be >98%.

References

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available from: [Link]

  • Benzyl Alcohol. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. Journal of the American Chemical Society. Available from: [Link]

  • Benzyl alcohol. Wikipedia. Available from: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available from: [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Available from: [Link]

  • Selective Toluene Electrooxidation to Benzyl Alcohol. Journal of the American Chemical Society. Available from: [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available from: [Link]

  • Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Scientific Research Publishing. Available from: [Link]

  • Simultaneous HPLC and derivative spectrophotometry detrmination of tioconazole and benzyl alcohol in bulk and cream with tioconazole forced degradation study. ResearchGate. Available from: [Link]

  • Inhibition of Gold Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. ResearchGate. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]

  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. Cardiff University. Available from: [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available from: [Link]

  • 2-METHOXYDIPHENYL ETHER. Organic Syntheses. Available from: [Link]

  • (2-CHLORO-5-BROMOPHENYL)(4-ETHOXYPHENYL) METHANONE Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Methanol Standard Operating Procedure. University of Washington. Available from: [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available from: [Link]

  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Publications. Available from: [Link]

  • (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Boroncore. Available from: [Link]

  • Methanol Standard Operating Procedure. UCLA Chemistry and Biochemistry. Available from: [Link]

  • Proper Storage of Pharma-Grade Methanol: Best Practices. Purosolv. Available from: [Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry. Available from: [Link]

  • Reaction mechanism of methanol decomposition on Pt-based model catalysts: A theoretical study. ResearchGate. Available from: [Link]

  • Safe Storage and Handling of Methanol: A Guide for Industrial Users. Medium. Available from: [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). University of Central Florida. Available from: [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Methanol Decomposition and Oxidation. Refubium - Freie Universität Berlin. Available from: [Link]

  • Studying Competing Reaction Pathways in Methanol Decomposition on Platinum Catalysts Under Ultra-High Vacuum (UHV) Conditions. Chapman University Digital Commons. Available from: [Link]

  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. MDPI. Available from: [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Work-up of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up and purification of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. The synthesis of this molecule, typically achieved through the reduction of its corresponding benzaldehyde, requires a meticulous work-up procedure to ensure high purity and yield. This document is structured to address common challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up, providing not just solutions but also the scientific rationale behind them.

Issue 1: A persistent emulsion has formed during liquid-liquid extraction.

  • Immediate Action:

    • Allow the separatory funnel to stand undisturbed for 10-15 minutes. Gravity alone can sometimes break a weak emulsion.[1]

    • If the emulsion persists, add a small amount of saturated sodium chloride solution (brine).[2][3] Brine increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[2]

    • Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.[1][2]

  • Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurity molecules that reduce the interfacial tension between the aqueous and organic phases.[2][3] This is a common issue when using chlorinated organic solvents or in the presence of strongly basic aqueous solutions.[1] Adding brine increases the polarity of the aqueous phase, disrupting the forces that stabilize the emulsion and promoting coalescence of the dispersed droplets.[2]

  • Advanced Solutions:

    • Filter the entire mixture through a pad of Celite or glass wool.[2]

    • For stubborn emulsions, centrifugation can be effective at physically separating the layers.[2]

    • Adding a few drops of a different organic solvent can alter the overall solvency and break the emulsion.[2]

Issue 2: The reaction mixture becomes a thick, gelatinous precipitate upon quenching.

  • Immediate Action:

    • Ensure the reaction mixture is sufficiently dilute before quenching. If the reaction was too concentrated, a gel is more likely to form.[4]

    • Add more of the organic solvent used for extraction (e.g., diethyl ether, ethyl acetate) and stir vigorously.

  • Scientific Rationale: This is a very common problem when working with aluminum-based reducing agents like Lithium Aluminum Hydride (LAH). The quenching process generates aluminum salts (e.g., aluminum hydroxide), which are often insoluble and can form gelatinous precipitates that trap the product.[5] The Fieser workup method is specifically designed to produce granular, easily filterable aluminum salts.[4][5][6]

  • Preventative Protocol (Fieser Workup): For a reaction containing 'x' grams of LAH, cool the mixture to 0°C and slowly add the following in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water Stir the resulting mixture at room temperature for at least 15 minutes. This should result in a fine, white, filterable precipitate.[6][7]

Issue 3: The final product is an oil, but it is expected to be a solid.

  • Immediate Action:

    • Ensure all solvent has been removed under reduced pressure.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Add a small seed crystal of the pure product, if available.

    • If the oil persists, it likely contains impurities that are depressing the melting point. Further purification is required.

  • Scientific Rationale: The presence of residual solvent or impurities can significantly lower the melting point of a compound, causing it to present as an oil or a low-melting solid. The target molecule, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, is a substituted benzyl alcohol, and its physical state at room temperature is highly dependent on purity.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying solid organic compounds.[8][9] The key is to find a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.[8][10]

    • Column Chromatography: If recrystallization fails, silica gel column chromatography can be used to separate the product from impurities based on polarity.

Issue 4: The yield of the isolated product is significantly lower than expected.

  • Troubleshooting Steps:

    • Check Aqueous Layers: Your product may have some water solubility.[11] Re-extract the combined aqueous layers with a fresh portion of organic solvent.

    • Incomplete Quenching: If using a borohydride reducing agent, the intermediate borate-alkoxide complex may not have been fully hydrolyzed. An acidic wash (e.g., dilute HCl or saturated NH₄Cl) is often necessary to protonate the alkoxide and release the alcohol product.[12][13]

    • Adsorption to Drying Agent: If you used an excessive amount of drying agent (e.g., MgSO₄, Na₂SO₄), some product may have adsorbed onto its surface. Rinse the drying agent with additional fresh solvent.

    • Incomplete Reaction: Confirm the complete consumption of the starting aldehyde via Thin Layer Chromatography (TLC) before beginning the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each wash step in a typical work-up?

A1: Each wash is designed to remove specific types of impurities.

  • Water/Brine Wash: Removes water-soluble inorganic salts (e.g., NaCl, borate salts) and other polar impurities.[14]

  • Dilute Acid Wash (e.g., 1M HCl): Neutralizes any excess basic reagents (like NaOH from an LAH workup) and protonates alkoxide intermediates to liberate the final alcohol product.[12][13]

  • Dilute Base Wash (e.g., NaHCO₃ solution): Neutralizes any excess acid used in a previous step and removes acidic impurities.

Q2: How do I choose the correct organic solvent for extraction?

A2: The ideal extraction solvent should:

  • Readily dissolve the target compound, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal by rotary evaporation.

  • Not react with the target compound.

For substituted benzyl alcohols, common and effective choices include diethyl ether and ethyl acetate .[14][15] Dichloromethane is also effective but should be used with caution due to environmental concerns.[14]

Q3: What is the best way to dry the organic layer after extraction?

A3: The most common method is to add an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Sodium Sulfate (Na₂SO₄): High capacity but slow. It is a neutral drying agent.

  • Magnesium Sulfate (MgSO₄): Lower capacity but very fast and efficient. It is slightly acidic.

Add the drying agent to the organic solution until it no longer clumps together and flows freely, indicating that all the water has been absorbed. Filter the drying agent and rinse it with a small amount of fresh solvent to recover any adsorbed product.[16]

Q4: I am performing a reduction with Sodium Borohydride (NaBH₄). How should the work-up differ from an LAH reduction?

A4: Sodium borohydride is a much milder reducing agent than LAH and does not react violently with protic solvents like methanol or even water.[12][17][18] Therefore, the quenching and work-up are simpler and less hazardous.

  • Quenching: The reaction is often quenched by the slow addition of water or a mild acid like saturated aqueous ammonium chloride (NH₄Cl).[12][17]

  • Work-up: After quenching, the procedure typically involves a standard liquid-liquid extraction. An acidic wash is often included to ensure the complete hydrolysis of any borate ester intermediates.[13][17]

Process Visualization

Standard Work-up Workflow

The following diagram illustrates a typical decision-making process for the work-up of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol following a reduction reaction.

Caption: General experimental workflow for work-up and purification.

Troubleshooting Emulsion Formation

This diagram provides a logical path for addressing the common issue of emulsion during extraction.

Emulsion_Troubleshooting Start Emulsion Forms During Aqueous Extraction? Wait Let stand for 15 min Start->Wait Resolved Emulsion Broken, Proceed with Extraction Wait->Resolved Yes NotResolved1 Still Emulsified Wait->NotResolved1 No AddBrine Add Saturated NaCl (Brine) & Swirl Gently AddBrine->Resolved Yes NotResolved2 Still Emulsified AddBrine->NotResolved2 No Filter Filter through Celite Filter->Resolved NotResolved1->AddBrine NotResolved2->Filter

Caption: Decision tree for resolving emulsions in liquid-liquid extraction.

Quantitative Data Summary

ParameterRecommended Value/SolventRationale/Notes
Extraction Solvent Diethyl ether, Ethyl acetateGood solubility for benzyl alcohols, immiscible with water, low boiling point.
Quenching Agent (LAH) Water, 15% NaOH (Fieser)Produces granular, filterable aluminum salts, preventing gel formation.[4][6]
Quenching Agent (NaBH₄) Water, Saturated NH₄ClMilder reaction, effectively hydrolyzes borate intermediates.[12][17]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Recrystallization Solvent Hexanes/Ethyl Acetate, TolueneA solvent pair often works well for aromatic alcohols, allowing for fine-tuning of polarity.[15][19]

Detailed Experimental Protocol: Standard Work-up

This protocol assumes the reaction was the reduction of 3-Bromo-5-chloro-4-ethoxybenzaldehyde using a hydride reducing agent in an aprotic solvent like THF or diethyl ether.

  • Cooling: Once the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and cool the mixture to 0°C.

  • Quenching:

    • For LAH reductions: Follow the Fieser workup protocol precisely as described in "Troubleshooting Issue 2". Add quenching agents dropwise to control the exothermic reaction and hydrogen gas evolution.

    • For NaBH₄ reductions: Slowly add saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Filtration (if applicable): If a precipitate (e.g., aluminum salts) has formed, filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with several portions of the extraction solvent (e.g., ethyl acetate) to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. If no filtration was needed, transfer the entire quenched reaction mixture.

    • Add a volume of water to dissolve the inorganic salts.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate for a ~100 mL reaction volume).

  • Washing: Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers once with water.

    • Wash once with brine to aid in the removal of water and break any minor emulsions.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent is no longer clumping.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

  • Purification: Purify the crude product by recrystallization.

    • Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., hexanes/ethyl acetate).[8][10]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • Reis, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628552A - New quenching system and application thereof.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Goñi, F. M., et al. (1993). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Archives of Biochemistry and Biophysics.
  • University of Calgary. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US1944958A - Purification of aromatic alcohols.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Methoxydiphenyl ether. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: About. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ACS Omega. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]

  • Boroncore. (n.d.). (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]

  • Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • SciSpace. (2009, May 8). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Profiling of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol in Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized building blocks has surged. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol (BCEPM) is a prime example of a rationally designed, multi-functional benzylic alcohol. It features a push-pull electronic system driven by an electron-donating ethoxy group and electron-withdrawing halogens, alongside a benzylic hydroxyl group.

This guide objectively compares BCEPM against standard substituted benzyl alcohols, detailing its unique physicochemical properties, orthogonal reactivity profiles, and its strategic utility in modern drug discovery.

Structural and Electronic Profiling

The substitution pattern on the phenyl ring dictates both the chemical reactivity and the biological binding affinity of the benzylic alcohol.

  • Halogen Bonding (σ-Hole): Halogen atoms act as Lewis acids via a localized region of positive electrostatic potential known as the σ-hole[1]. The magnitude of this interaction scales with the polarizability of the halogen (I > Br > Cl)[2]. BCEPM possesses both a bromine and a chlorine atom, providing a strong primary halogen bond donor (Br) and a secondary, weaker donor (Cl).

  • Electronic Modulation: The 4-ethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring. This partially offsets the inductive electron withdrawal (-I) of the halogens, stabilizing reactive intermediates (like benzylic cations) while sterically shielding the para-position from off-target metabolic oxidation.

  • Water Network Reorganization: Benzylic alcohols are highly privileged in kinase inhibitor design. Their free rotation allows them to act as both hydrogen bond donors and acceptors, effectively displacing bulk water and reorganizing water networks within binding pockets to dramatically boost target affinity[3].

Quantitative Comparison
CompoundLogP (est.)Halogen Bond StrengthOrthogonal ReactivityPrimary Synthetic Utility
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol ~3.2High (Br > Cl)Yes (Br vs Cl)Complex pharmacophore / Multi-coupling
4-Methoxybenzyl alcohol (PMB-OH) ~1.2NoneNoProtecting group / EDG building block
2,4-Dichlorobenzyl alcohol ~2.5Low (Cl only)No (Symmetric)Antiseptic / Simple halogenation
3,5-Dibromobenzyl alcohol ~3.0High (Br)No (Symmetric)Strong halogen bond donor

Experimental Workflows & Methodologies

To harness the full potential of BCEPM, synthetic routes must be carefully designed to avoid cross-reactivity. The following self-validating protocols demonstrate how to selectively manipulate this molecule.

Protocol 1: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

Causality: Harsh oxidants like KMnO₄ or Jones reagent risk over-oxidizing the benzylic alcohol to a carboxylic acid and may cleave the ethoxy ether[4]. DMP operates via a mild ligand exchange mechanism followed by intramolecular elimination, ensuring high chemoselectivity and preventing over-oxidation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of BCEPM in 10 mL of anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Oxidation: Add 1.2 mmol of Dess-Martin Periodinane (DMP) in a single portion at 0 °C. Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring (Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 1–2 hours.

  • Quenching: Dilute with 10 mL of diethyl ether. Quench by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted I(V) to water-soluble I(III) species)[5].

  • Extraction & QC: Extract the organic layer, dry over MgSO₄, and concentrate.

    • Self-Validation: Confirm success via ¹H NMR. The benzylic -CH₂- signal (~4.6 ppm) must disappear, replaced by a sharp aldehyde -CHO singlet (~9.8 ppm).

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

Causality: The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By carefully selecting the palladium catalyst and controlling the temperature, oxidative addition occurs exclusively at the 3-bromo position, leaving the 5-chloro position intact for subsequent late-stage functionalization.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 1.0 mmol of the BCEPM-derived aldehyde, 1.05 mmol of arylboronic acid, and 2.0 mmol of K₂CO₃.

  • Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.

  • Solvent & Degassing: Add 10 mL of a degassed 4:1 mixture of 1,4-Dioxane and water. Purge the vessel with argon for 10 minutes.

  • Reaction: Heat the mixture to 80 °C for 4 hours. (Avoid exceeding 90 °C to prevent background oxidative addition into the C-Cl bond).

  • Workup & QC: Cool to room temperature, filter through a Celite pad, and extract with EtOAc.

    • Self-Validation: Analyze via LC-MS. The mass spectrum must show the addition of the aryl group and the distinct 3:1 isotopic pattern characteristic of a single remaining chlorine atom, confirming the bromine was selectively displaced.

Mandatory Visualizations

Orthogonal Functionalization Strategy

Workflow A (3-Bromo-5-chloro- 4-ethoxyphenyl)methanol B Dess-Martin Oxidation (Aldehyde Intermediate) A->B DMP, CH2Cl2 RT, 2h C Suzuki Coupling (Selective at C-Br) B->C Pd(dppf)Cl2, ArB(OH)2 Base, 80°C D Buchwald-Hartwig (Coupling at C-Cl) C->D Pd2(dba)3, Amine Strong Base, 110°C

Orthogonal functionalization workflow exploiting the differential reactivity of C-Br and C-Cl bonds.

Pharmacophore Interaction in Drug Design

Halogen bonding is increasingly utilized in rational drug design to enhance binding affinity and selectivity[6]. The diagram below illustrates how a BCEPM-derived pharmacophore interacts within a hypothetical kinase binding pocket, simultaneously utilizing its halogens and hydroxyl group.

Binding L Ligand Core (BCEPM Derivative) Br 3-Bromo Group (σ-hole Donor) L->Br OH Benzylic OH (H-Bond Donor/Acceptor) L->OH Cys Target Backbone (Lewis Base / Acceptor) Br->Cys Halogen Bond (σ-hole to C=O) W Displaced Water Network OH->W Reorganizes OH->Cys Hydrogen Bond (OH to NH)

Mechanistic model of a BCEPM derivative engaging in simultaneous halogen and hydrogen bonding.

Conclusion

Compared to simple substituted benzylic alcohols like PMB-OH or symmetric di-halogenated variants, (3-Bromo-5-chloro-4-ethoxyphenyl)methanol offers an unparalleled platform for complex molecule synthesis. Its built-in orthogonal reactivity allows for sequential, highly controlled cross-coupling reactions, while its unique electrostatic profile makes it an ideal candidate for exploring cryptic hydrogen bonding and halogen bonding interactions in advanced drug discovery programs.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions - Hypha Discovery -[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC -[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? - ACS Publications -[Link]

  • Halogen bonding for rational drug design and new drug discovery - PubMed -[Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts -[Link]

Sources

Comprehensive NMR Spectral Comparison Guide: (3-Bromo-5-chloro-4-ethoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

For researchers and drug development professionals, the accurate structural elucidation of halogenated aromatic building blocks is a critical quality control step. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a highly functionalized, asymmetric benzylic system. Tracking its synthetic divergence—whether through oxidation to an aldehyde/carboxylic acid or alkylation to an ether—requires precise analytical methodologies.

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral signatures of the parent alcohol and its primary derivatives. By understanding the mechanistic causality behind these chemical shifts, scientists can implement self-validating analytical protocols to ensure high-fidelity structural verification.

Structural & Mechanistic Causality in NMR Signatures

As an Application Scientist, it is vital to look beyond empirical peak matching and understand why these specific derivatives exhibit their unique spectral profiles. The NMR signatures of these compounds are governed by three primary electronic and steric effects:

  • Aromatic Desymmetrization & Meta-Coupling: The tetrasubstituted aromatic ring is desymmetrized by the presence of both a 3-bromo and a 5-chloro substituent. Because bromine is a larger, highly polarizable atom with significant magnetic anisotropy, it deshields its adjacent ortho-proton (H-2) slightly more than the smaller, more electronegative chlorine atom does to H-6. This renders H-2 and H-6 magnetically non-equivalent, resulting in an AX spin system characterized by two distinct doublets with a rigid meta-coupling constant (

    
     Hz)[1].
    
  • Benzylic Oxidation State (C-1): The oxidation state of the benzylic carbon dictates the electron density of the entire

    
    -system. When the parent alcohol is oxidized to[2], the strong electron-withdrawing nature of the carbonyl group pulls electron density away from the ring via resonance. This significantly deshields the aromatic protons, shifting them downfield by ~0.4–0.5 ppm.
    
  • Alkoxy Shielding Dynamics: The 4-ethoxy group (-OCH₂CH₃) consistently presents as a classic quartet/triplet pair. However, the exact chemical shift of the methylene quartet (

    
     ~4.1 ppm) is subtly modulated by the para-substituent (the C-1 group). Strongly electron-withdrawing groups (like -CHO or -COOH) cause a slight downfield shift of the ethoxy protons compared to the electron-donating ether or alcohol derivatives[3].
    

Quantitative Spectral Data Comparison

The following tables summarize the representative 1H and 13C NMR chemical shifts for the parent compound and its common synthetic alternatives. Data is normalized for acquisition in CDCl₃ at 298 K.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃, ppm)
DerivativeAromatic Protons (H-2, H-6)Benzylic Protons (C-1)Ethoxy Protons (-OCH₂CH₃)Heteroatom Protons
Parent Alcohol 7.45 (d, J=2.0), 7.32 (d, J=2.0)4.62 (s, 2H, -CH₂OH)4.08 (q, J=7.0, 2H), 1.45 (t, J=7.0, 3H)1.85 (br s, 1H, -OH)
Aldehyde 7.95 (d, J=2.0), 7.82 (d, J=2.0)9.85 (s, 1H, -CHO)4.18 (q, J=7.0, 2H), 1.50 (t, J=7.0, 3H)N/A
Carboxylic Acid 8.15 (d, J=2.0), 8.02 (d, J=2.0)N/A4.15 (q, J=7.0, 2H), 1.48 (t, J=7.0, 3H)11.50 (br s, 1H, -COOH)
Methyl Ether 7.42 (d, J=2.0), 7.29 (d, J=2.0)4.40 (s, 2H, -CH₂OR)4.07 (q, J=7.0, 2H), 1.44 (t, J=7.0, 3H)3.40 (s, 3H, -OCH₃)
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃, ppm)
DerivativeC-1 (Benzylic)C-4 (Ar-O)C-2 / C-6 (Ar-CH)C-3 (Br) / C-5 (Cl)Ethoxy Carbons
Parent Alcohol 64.5152.0128.5, 126.0118.0, 128.069.5, 15.5
Aldehyde 189.5156.5133.0, 131.5119.5, 129.570.2, 15.4
Carboxylic Acid 170.5155.0134.5, 132.0119.0, 129.070.0, 15.4
Methyl Ether 73.5152.5129.0, 126.5118.2, 128.269.6, 15.5

Validated Experimental Protocol for qNMR

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used. This methodology prevents artifacts caused by incomplete longitudinal relaxation (


), which frequently skews integration values in sterically hindered, halogenated systems[4].

Step 1: Precision Sample Preparation

  • Accurately weigh 15.0 ± 0.1 mg of the target derivative using a microbalance.

  • Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an absolute internal reference (

    
     0.00 ppm).
    
  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrumental Acquisition (Bruker Avance III 500 MHz)

  • ¹H NMR: Set the probe temperature to 298 K. Utilize a standard 30° excitation pulse (zg30). Critical Causality: Set the relaxation delay (

    
    ) to 10 seconds. Halogenated aromatic protons have extended 
    
    
    
    times; a standard 1-second delay will result in truncated integration, artificially skewing the quantitative comparison[4]. Acquire 32 transients with a spectral width of 20 ppm.
  • ¹³C NMR: Use a power-gated broadband proton decoupling sequence (zgpg30) to prevent NOE-induced signal distortion on the quaternary carbons (C-1, C-3, C-4, C-5). Set

    
     to 2 seconds and acquire 1024 transients.
    

Step 3: Data Processing

  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Perform manual phase correction and a fifth-order polynomial baseline correction to ensure the integration values reflect absolute quantitation.

Synthetic Workflow & Analytical Strategy

The diagram below maps the synthetic divergence of the parent alcohol and highlights the critical NMR validation nodes used to confirm successful transformation.

Fig 1: Synthetic divergence of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol and NMR validation nodes.

References

  • Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides Source: MDPI URL:[Link]

Sources

Validation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, a halogenated organic compound, often serves as a key intermediate or can be a potential process-related impurity. Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of two robust analytical methods—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, grounded in the rigorous validation principles set forth by global regulatory bodies.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1][2] This is not merely a regulatory formality but a cornerstone of the scientific method, ensuring that the data generated is reliable, reproducible, and accurate.[3] The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide a harmonized framework for this process, which we will use as the benchmark for our comparison.[4][5][6]

The Regulatory Pillar: Understanding the "Why" of Validation

Before delving into specific methods, it's crucial to understand the core performance characteristics that must be evaluated according to guidelines like ICH Q2(R2).[4][7] These parameters form the basis of our comparison and provide a self-validating system for any analytical protocol.[8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Lifecycle Management P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 Defines purpose V1 Develop & Document Validation Protocol P2->V1 Finalized method V2 Execute Validation Experiments V1->V2 V3 Assess Performance: Specificity, Linearity, Accuracy, Precision, etc. V2->V3 V4 Generate Validation Report V3->V4 L1 Routine Use & Performance Monitoring V4->L1 Approved for use L2 Change Control & Revalidation L1->L2 If changes occur

General workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Its application to substituted phenols is well-documented.[11][12]

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like our target analyte. Pentafluorophenyl (PFP) phases can also offer alternative selectivity for halogenated isomers.[13]

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. A gradient elution (as opposed to isocratic) is chosen to ensure that any potential impurities with different polarities are eluted effectively and to shorten the overall run time.

  • Detection: UV detection at 280 nm is selected. This wavelength is a common choice for phenolic compounds, which typically exhibit strong absorbance in this region due to their aromatic rings.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • (3-Bromo-5-chloro-4-ethoxyphenyl)methanol reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, increase linearly to 90% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

HPLC_Workflow A Accurately weigh Reference Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Perform Serial Dilutions for Calibration Curve B->C D Transfer to HPLC Vials C->D E Inject into HPLC System D->E F Separate on C18 Column E->F G Detect at 280 nm F->G H Integrate Peak Area & Quantify against Curve G->H

Experimental workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for volatile and semi-volatile compounds that are thermally stable.[14] For halogenated compounds, GC is a standard analytical approach, often paired with highly sensitive and selective detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[15][16] GC-MS provides the added advantage of definitive identification based on the compound's mass spectrum.

Causality Behind Experimental Choices:
  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, which is critical for achieving low detection limits required for impurity analysis.

  • Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is selected. This is a robust, general-purpose phase that provides good separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.

  • Carrier Gas: Helium is used as the carrier gas for its inertness and efficiency.

  • Detection: Mass spectrometry is used for its high selectivity and ability to provide structural information. The presence of both a bromine (isotopes 79Br and 81Br in a ~1:1 ratio) and a chlorine (isotopes 35Cl and 37Cl in a ~3:1 ratio) atom in the molecule will produce a characteristic isotopic pattern in the mass spectrum of the molecular ion, providing unambiguous identification.[17][18] For example, a molecular ion containing these halogens would exhibit peaks at M, M+2, and M+4 with a distinctive ratio.[19]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A standard GC system equipped with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Chemicals and Reagents:

    • (3-Bromo-5-chloro-4-ethoxyphenyl)methanol reference standard (purity >99.5%).

    • Dichloromethane (GC grade or equivalent).

  • Chromatographic and MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-450 m/z.

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.

Comparative Validation Data

The following tables summarize the performance characteristics of each method based on validation experiments conducted in accordance with ICH Q2(R2) guidelines.[1]

Table 1: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the analyte retention time from blank or placebo.Peak is spectrally pure and well-resolved from matrix components.Pass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 10 - 200 µg/mLDemonstrated accuracy and precision within this range.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% (at 3 concentration levels)Pass
Precision (RSD) Repeatability: RSD ≤ 2.0% Intermediate: RSD ≤ 2.0%Repeatability: 0.8% Intermediate: 1.3%Pass
LOD S/N ≥ 30.3 µg/mL-
LOQ S/N ≥ 10; RSD ≤ 10%1.0 µg/mL (RSD = 4.5%)Pass
Robustness RSD ≤ 5% for varied conditionsSystem suitability passes for variations in flow rate (±0.1 mL/min) and column temperature (±2°C).Pass
Table 2: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the analyte retention time. Correct ion ratios.Unique mass spectrum and no co-eluting peaks observed in blank.Pass
Linearity (R²) R² ≥ 0.9980.9991Pass
Range 0.5 - 25 µg/mLDemonstrated accuracy and precision within this range.Pass
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8% (at 3 concentration levels)Pass
Precision (RSD) Repeatability: RSD ≤ 5.0% Intermediate: RSD ≤ 10.0%Repeatability: 2.5% Intermediate: 4.8%Pass
LOD S/N ≥ 30.05 µg/mL-
LOQ S/N ≥ 10; RSD ≤ 15%0.15 µg/mL (RSD = 8.2%)Pass
Robustness RSD ≤ 10% for varied conditionsSystem suitability passes for variations in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).Pass

Conclusion and Method Selection

Both the developed HPLC-UV and GC-MS methods are demonstrated to be valid, specific, linear, accurate, and precise for the determination of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. The choice between them depends entirely on the intended application.

  • The HPLC-UV method exhibits excellent precision and is ideal for assay and potency testing where higher concentrations of the analyte are expected. Its operational simplicity makes it well-suited for routine quality control (QC) environments.

  • The GC-MS method offers superior sensitivity, with significantly lower LOD and LOQ values.[20] This, combined with the definitive identification provided by the mass spectrum, makes it the preferred choice for trace-level impurity analysis or for stability studies where the detection of low-level degradation products is critical.

Ultimately, the rigorous validation of these analytical procedures ensures that they are fit for purpose, providing trustworthy data that underpins the quality and safety of pharmaceutical products.[2][9]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Awad, H., & El-Shahat, M. F. (1991). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. Journal of Liquid Chromatography, 14(1), 135-147.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • GMP Publishing. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • News-Medical.Net. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • CLU-IN. (2018, September 7). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography.
  • Thermo Fisher Scientific. A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • Chromatography Online. Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ResearchGate. Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
  • Theseus. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR.
  • U.S. Environmental Protection Agency. Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.
  • ECA Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • PubChem. (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol | C15H14BrClO2.
  • Japan International Cooperation Agency. III Analytical Methods.
  • Chemguide. mass spectra - the M+2 peak.
  • SynThink Research Chemicals. (5-Bromo-2-chlorophenyl)(4- ethoxyphenyl)methanol.
  • ChemScene. (3-Bromo-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)methanol.
  • BLD Pharm. (3-Bromo-4-chloro-5-methoxyphenyl)methanol.
  • National Center for Biotechnology Information. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • The Natural Products Atlas. (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
  • PubChemLite. (3-bromo-5-ethoxyphenyl)methanol (C9H11BrO2).
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.
  • PubChem. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C15H12BrClO2.
  • ResearchGate. 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl....

Sources

Purity comparison of commercially available (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Purity Analysis of Commercially Available (3-Bromo-5-chloro-4-ethoxyphenyl)methanol for Pharmaceutical Research and Development

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical candidates. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of undesired byproducts, altered pharmacological activity, and potential toxicity.[1][2]

This guide presents a comprehensive purity comparison of commercially available (3-Bromo-5-chloro-4-ethoxyphenyl)methanol from three fictional representative suppliers: Syntharo, ChemPrime, and MolecuPure. We provide a detailed, objective analysis based on rigorous experimental data obtained through High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our aim is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions when sourcing this critical intermediate.

The Imperative of Purity: Causality in Synthesis

The selection of a (3-Bromo-5-chloro-4-ethoxyphenyl)methanol supplier should not be based solely on cost or availability. The synthetic route to this intermediate can introduce a variety of impurities, including residual starting materials, over- or under-reacted products, and regioisomers.[1] These impurities can interfere with subsequent synthetic steps, leading to reduced yields and complex purification challenges. For instance, a regioisomeric impurity may react in a similar manner to the desired compound, resulting in an isomeric final product that is difficult to separate and may have off-target biological activity.

To provide a robust and multi-faceted purity assessment, we employed a suite of orthogonal analytical techniques. This approach ensures that a wide range of potential impurities, from volatile organic compounds to non-volatile, structurally similar analogs, are detected and quantified.

Experimental Methodologies

Sample Procurement and Preparation

Samples of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol were procured from three commercial suppliers: Syntharo (Lot# S2025-01), ChemPrime (Lot# CP2025-A), and MolecuPure (Lot# MP-482B). All samples were stored under the recommended conditions upon receipt. For each analytical technique, a standardized sample preparation protocol was followed to ensure consistency and minimize experimental variability.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a cornerstone technique for purity determination of non-volatile organic compounds due to its high resolution and sensitivity.[3] A reversed-phase HPLC method was developed to separate (3-Bromo-5-chloro-4-ethoxyphenyl)methanol from its potential non-volatile impurities.

Protocol:

  • Sample Preparation: A stock solution of each sample was prepared by dissolving approximately 10 mg of the material in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a diode array detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid was employed. The gradient was as follows: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh ~10 mg Sample dissolve Dissolve in 10 mL Acetonitrile weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities.[4][5] This is particularly important for detecting residual solvents from the manufacturing process.

Protocol:

  • Sample Preparation: A 10 mg/mL solution of each sample was prepared in dichloromethane.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector (MSD) was used.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at 15 °C/min and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-450 amu

  • Data Analysis: The total ion chromatogram (TIC) was used to determine the area percentage of the main peak. The mass spectra of minor peaks were compared against the NIST library for tentative identification.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Prepare 10 mg/mL Solution dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms integrate_tic Integrate TIC Peaks detect_ms->integrate_tic identify Identify Impurities via MS Library integrate_tic->identify

Caption: GC-MS Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a reference standard of the analyte itself.[6][7][8] It is an exceptionally accurate technique for determining the absolute purity of a substance.[9][10]

Protocol:

  • Sample Preparation: Approximately 10 mg of each (3-Bromo-5-chloro-4-ethoxyphenyl)methanol sample and 5 mg of a certified maleic acid internal standard were accurately weighed into a vial. The contents were dissolved in 0.75 mL of DMSO-d6.

  • Instrumentation: A Bruker Avance III 500 MHz NMR spectrometer was used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Analysis: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinyl proton signal from the maleic acid internal standard, taking into account the molar masses and the number of protons for each signal. The following equation was used:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • 'analyte' refers to (3-Bromo-5-chloro-4-ethoxyphenyl)methanol and 'std' refers to the internal standard.

QNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr ¹H NMR Acquisition cluster_data_qnmr Purity Calculation weigh_qnmr Accurately Weigh Sample & Standard dissolve_qnmr Dissolve in DMSO-d6 weigh_qnmr->dissolve_qnmr acquire Acquire Spectrum (500 MHz) dissolve_qnmr->acquire process Process Data (Phase, Baseline) acquire->process integrate_qnmr Integrate Analyte & Standard Signals process->integrate_qnmr calculate_qnmr Calculate Absolute Purity integrate_qnmr->calculate_qnmr

Caption: qNMR Experimental Workflow.

Results and Discussion

The purity of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol from the three suppliers was assessed using the three described analytical techniques. The results are summarized in the tables below.

Purity Data Summary
SupplierHPLC Purity (Area %)GC-MS Purity (Area %)qNMR Purity (% w/w)
Syntharo 98.7%99.1%98.5%
ChemPrime 99.5%99.6%99.4%
MolecuPure >99.9%>99.9%99.8%
Identified Impurities
SupplierImpurityLevel (Area %)Method of Detection
Syntharo Unidentified Impurity 1 (RT=15.2 min)0.8%HPLC
Toluene0.3%GC-MS
Unidentified Impurity 2 (RT=12.8 min)0.2%GC-MS
ChemPrime Unidentified Impurity 1 (RT=15.2 min)0.3%HPLC
Dichloromethane0.1%GC-MS
MolecuPure No significant impurities detected<0.1%HPLC, GC-MS
Analysis of Findings

The data reveals notable differences in the purity profiles of the materials from the three suppliers.

MolecuPure consistently demonstrated the highest purity across all three analytical methods, with purity values exceeding 99.8% by qNMR. The absence of detectable impurities in the HPLC and GC-MS analyses suggests a highly optimized and controlled manufacturing process. For applications where the highest purity is paramount, such as in late-stage clinical development or for use as an analytical reference standard, the material from MolecuPure would be the preferred choice.

ChemPrime provided material of high purity, suitable for many research and development applications. The qNMR purity of 99.4% is excellent, and the low levels of impurities detected by HPLC and GC-MS are unlikely to significantly impact most synthetic transformations. The presence of residual dichloromethane is a common finding in materials synthesized using this solvent and is at a level that can often be removed by downstream processing.

Syntharo 's material exhibited a lower purity compared to the other two suppliers. The qNMR result of 98.5% indicates the presence of approximately 1.5% of non-analyte material. The HPLC and GC-MS data reveal the presence of multiple impurities, including a significant unidentified impurity at 0.8% by HPLC and residual toluene. While this material may be suitable for early-stage discovery work where cost is a primary driver, the presence of these impurities could necessitate additional purification steps and may introduce variability into experimental results.

The use of orthogonal analytical techniques was crucial in obtaining a comprehensive understanding of the purity of each sample. For instance, the volatile impurities detected by GC-MS would not have been observed by HPLC. Similarly, qNMR provided an absolute measure of purity that is independent of the response factors of impurities in chromatographic methods.

Conclusion

The purity of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol varies significantly among commercial suppliers. This comparative guide demonstrates the importance of a multi-technique approach to purity assessment for critical pharmaceutical intermediates.

  • MolecuPure is recommended for applications demanding the highest purity and for use as a reference material.

  • ChemPrime offers a high-purity product suitable for a wide range of research and development activities.

  • Syntharo provides a lower-purity, potentially more cost-effective option for early-stage research, though the user should be aware of the potential impact of the observed impurities.

Ultimately, the choice of supplier should be guided by the specific requirements of the intended application, balancing the need for high purity with other factors such as cost and availability. We strongly recommend that researchers perform their own internal quality control on critical starting materials to ensure the reliability and reproducibility of their work.

References

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

Sources

Reactivity comparison of bromo vs chloro substituents in electrophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: Bromo vs. Chloro Substituents in Electrophilic Aromatic Substitution

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary & Mechanistic Causality

In the design of active pharmaceutical ingredients (APIs) and advanced materials, the choice of halogen substituent dictates not only the physicochemical properties of the final molecule but also the synthetic strategy. Halogens present a classic paradox in electrophilic aromatic substitution (EAS): they are overall ring-deactivating yet ortho/para-directing.

The reactivity difference between chlorobenzene and bromobenzene is governed by the delicate interplay of two opposing electronic effects:

  • Inductive Effect (-I): Halogens withdraw electron density from the aromatic ring through the

    
    -bond, destabilizing the rate-determining Wheland intermediate (
    
    
    
    -complex). Chlorine (Pauling electronegativity 3.16) exerts a stronger -I effect than bromine (2.96).
  • Mesomeric/Resonance Effect (+M): Halogens donate electron density through

    
    -overlap with the aromatic ring, stabilizing the ortho and para positions. Chlorine utilizes its 3p orbitals, which overlap significantly better with carbon's 2p orbitals than bromine's larger, more diffuse 4p orbitals.
    

Causality in Reactivity: The stronger +M effect of chlorine partially compensates for its stronger -I effect. As a result, the overall deactivation of chlorobenzene and bromobenzene is remarkably similar. In many EAS reactions (such as nitration), chlorobenzene is marginally more reactive than bromobenzene, though both react at roughly 2-6% the rate of benzene [1].

EAS_Mechanism PhX Halobenzene (Ph-Cl / Ph-Br) Pi_Complex π-Complex PhX->Pi_Complex E_plus Electrophile (E+) E_plus->Pi_Complex Sigma_Complex σ-Complex (Arenium Ion) Pi_Complex->Sigma_Complex Rate-Determining Step (Slow) Product ortho/para Substituted Product Sigma_Complex->Product Proton Loss (Fast) Annotation Resonance (+M) stabilizes intermediate Inductive (-I) destabilizes overall Annotation->Sigma_Complex

Fig 1. Electrophilic Aromatic Substitution pathway highlighting the rate-determining σ-complex formation.

Quantitative Reactivity & Regioselectivity

When selecting between a chloro- or bromo-arene for late-stage functionalization, regioselectivity is just as critical as the absolute reaction rate. Despite bromine being sterically bulkier than chlorine, bromobenzene yields a higher proportion of ortho-substituted product in nitration than chlorobenzene [2].

Causality in Regioselectivity: The -I effect is strongly distance-dependent. The highly electronegative chlorine atom strongly destabilizes the adjacent ortho transition state via induction. This electronic destabilization outweighs the steric hindrance of the larger bromine atom, pushing chlorobenzene substitution more heavily toward the para position.

SubstituentRelative Rate (vs. Benzene)Ortho (%)Meta (%)Para (%)
-H (Benzene) 1.00040.040.020.0*
-Cl 0.033 - 0.06429.60.969.5
-Br 0.030 - 0.06036.51.262.4

*Statistical distribution for unsubstituted benzene.

Experimental Methodology: Self-Validating Competitive Nitration

To accurately measure the minute reactivity differences between chlorobenzene and bromobenzene, absolute kinetic measurements are prone to error from temperature fluctuations and localized concentration gradients. Instead, a competitive nitration protocol is employed.

By reacting an equimolar mixture of both substrates with a sub-stoichiometric amount of electrophile, both arenes compete for the exact same transient pool of nitronium ions (


). This creates a self-validating system: any variations in temperature, stirring efficiency, or reagent concentration affect both substrates equally. The ratio of the resulting products directly represents the ratio of their rate constants (

), completely eliminating external kinetic variables.

Step-by-Step Protocol:

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of chlorobenzene and 10.0 mmol of bromobenzene in 20 mL of anhydrous dichloromethane (DCM).

  • Electrophile Generation: In a separate vial, prepare the nitrating mixture by slowly adding 2.0 mmol of concentrated nitric acid (

    
    , 68%) to 2.0 mmol of concentrated sulfuric acid (
    
    
    
    , 98%) at 0 °C.
  • Reaction: Add the nitrating mixture dropwise to the arene solution under vigorous stirring at 0 °C. Allow the reaction to proceed for 30 minutes, slowly warming to room temperature. (Note: Sub-stoichiometric electrophile ensures neither substrate is depleted, maintaining competitive pseudo-first-order kinetics).

  • Quench & Extraction: Quench the reaction by pouring it into 50 mL of ice water. Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organics with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    .
  • Quantitative Analysis: Analyze the crude mixture via GC-FID (Gas Chromatography-Flame Ionization Detection) using an internal standard (e.g., decane). The relative peak areas of the nitrochlorobenzene and nitrobromobenzene isomers, corrected for their response factors, yield the exact relative reaction rates.

Workflow Start 1. Equimolar Mixture Ph-Cl + Ph-Br Reaction 3. Competitive Nitration (0°C to 25°C) Start->Reaction Reagent 2. Nitrating Agent (HNO3 / H2SO4) Reagent->Reaction Quench 4. Quench & Extract (Ice water / DCM) Reaction->Quench Analysis 5. Quantitative Analysis (GC-FID / 1H-NMR) Quench->Analysis Result 6. Calculate Relative Rate (k_Cl / k_Br) Analysis->Result

Fig 2. Self-validating experimental workflow for competitive nitration to determine relative rates.

Synthetic Implications for Drug Development

For process chemists, the choice between a bromo- and chloro-substituent goes beyond EAS reactivity. While chlorobenzene provides slightly higher para-selectivity during EAS, bromobenzene is vastly superior for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is weaker and undergoes oxidative addition much faster than the C-Cl bond. Therefore, if a synthetic route requires an EAS step followed by a cross-coupling step, starting with bromobenzene is often the strategically superior choice, despite the marginally higher ortho-impurity profile generated during the EAS phase.

References

  • Robertson, P. W., de la Mare, P. B. D., & Swedlund, B. E. (1953). "160. The kinetics of aromatic halogen substitution. Part IX. Relative reactivities of monosubstituted benzenes". Journal of the Chemical Society, 782-788.

  • Rablen, P. R. (2025). "Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution". The Journal of Organic Chemistry, 90(17), 6090-6093. 1

Sources

A Multi-Faceted Approach to the Structural Confirmation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, a substituted aromatic alcohol with potential applications as a synthetic intermediate, a comprehensive analytical approach is paramount. This guide provides an in-depth comparison of various spectroscopic techniques for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting a self-validating system through the convergence of data from multiple analytical platforms.

The Subject of Analysis: Molecular Structure

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's constituent parts and their expected spectroscopic signatures.

Caption: Chemical structure of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5Doublet1HAr-HAromatic proton deshielded by adjacent electronegative bromine and chlorine atoms.
~7.0-7.2Doublet1HAr-HAromatic proton with less deshielding compared to its counterpart.
~4.6-4.8Singlet2H-CH₂OHMethylene protons adjacent to the hydroxyl group and the aromatic ring.
~4.0-4.2Quartet2H-OCH₂CH₃Methylene protons of the ethoxy group, split by the adjacent methyl group.
~2.5Singlet1H-OHHydroxyl proton; its chemical shift can be variable and it may exchange with residual water in the solvent.
~1.3-1.5Triplet3H-OCH₂CH₃Methyl protons of the ethoxy group, split by the adjacent methylene group.
Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (ppm)AssignmentRationale
~150-155Ar-C-OAromatic carbon attached to the ethoxy group.
~135-140Ar-C-CH₂OHAromatic carbon bearing the methanol substituent.
~130-135Ar-C-BrAromatic carbon bonded to bromine.
~125-130Ar-C-ClAromatic carbon bonded to chlorine.
~115-125Ar-CHAromatic methine carbons.
~65-70-OCH₂CH₃Methylene carbon of the ethoxy group.
~60-65-CH₂OHMethylene carbon of the methanol group.
~14-16-OCH₂CH₃Methyl carbon of the ethoxy group.

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A standard benchtop FT-IR spectrometer is sufficient.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected FT-IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3500 (broad)O-H stretchAlcoholThe broadness is indicative of hydrogen bonding.[1][2]
2850-3000C-H stretchAliphatic (ethoxy and methanol)Characteristic stretching vibrations of sp³ hybridized C-H bonds.
~3050-3100C-H stretchAromaticStretching vibrations of sp² hybridized C-H bonds on the benzene ring.
1450-1600C=C stretchAromatic ringSkeletal vibrations of the benzene ring.
1200-1250C-O stretchAryl-alkyl etherAsymmetric C-O-C stretching of the ethoxy group.
1000-1050C-O stretchPrimary alcoholStretching vibration of the C-O bond in the methanol group.[3]
1000-1100C-Cl stretchAryl chlorideCharacteristic stretching vibration for the carbon-chlorine bond.
550-650C-Br stretchAryl bromideCharacteristic stretching vibration for the carbon-bromine bond.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, leading to extensive fragmentation.[4] Softer ionization techniques like Electrospray Ionization (ESI) can also be used to preserve the molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometric Data and Interpretation

The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5]

m/z ValueInterpretationRationale
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion clusterThe presence of one bromine and one chlorine atom will give a characteristic isotopic pattern.
[M-H₂O]⁺Loss of waterA common fragmentation pathway for alcohols.[6]
[M-CH₂OH]⁺Loss of the hydroxymethyl groupCleavage of the benzylic C-C bond.
[M-C₂H₅]⁺Loss of the ethyl groupFragmentation of the ethoxy substituent.
[M-Br]⁺Loss of a bromine radicalA common fragmentation for alkyl halides.[7]
[M-Cl]⁺Loss of a chlorine radicalAnother common fragmentation pathway for alkyl halides.

Comparative Analysis and Workflow

The structural confirmation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is best achieved through a synergistic application of these techniques.

Caption: A workflow diagram for the spectroscopic confirmation of the target molecule.

Each technique provides a unique piece of the structural puzzle. NMR defines the precise connectivity of atoms, FT-IR confirms the presence of key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry verifies the molecular formula and provides further structural clues through fragmentation. The convergence of data from these independent methods provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol serves as an excellent case study in the application of modern spectroscopic methods. While direct experimental data may be elusive, a combination of predicted spectra and a thorough understanding of the characteristic spectroscopic behavior of related compounds allows for a confident and comprehensive structural confirmation. This multi-technique approach, grounded in the fundamental principles of spectroscopy, represents a robust and self-validating system essential for the advancement of chemical and pharmaceutical research.

References

  • Kiruthiga, P., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of Chemical Sciences, 124(6), 1275-1281.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Sathish, M., et al. (2019). Study on thermo physical properties of binary mixture containing aromatic alcohol with aromatic, substituted aromatic amines at different temperatures interms of FT-IR, 1 H NMR spectroscopic and DFT method. Journal of Molecular Liquids, 275, 536-548.
  • Diaz, S. (n.d.).
  • Royal Society of Chemistry. (2014). Experimental section General.
  • Ahmad, I., et al. (2009). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 31(5), 723-726.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2016). Acetylation of alcohols with acetic anhydride using BaO nanostructures as a reusable catalyst. RSC Advances, 6(86), 83265-83271.
  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • O'Connor, R. M., & Lias, S. G. (1969). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 41(4), 640-644.
  • Shao, H., et al. (2010). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o131.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.
  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?
  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Boroncore. (n.d.). 2385171-68-4 | (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). (3-bromo-5-ethoxyphenyl)methanol (C9H11BrO2). Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol | C15H14BrClO2. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal Procedures for (3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Safety Philosophy

Do not treat this compound as generic organic waste.

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol (CAS: 690964-94-4) is a halogenated benzyl alcohol derivative.[1][2] Its disposal protocol is strictly governed by the presence of both bromine and chlorine atoms. Improper disposal—specifically, mixing with non-halogenated solvents or drain disposal—can lead to the formation of corrosive acid gases (HBr, HCl) and toxic dioxins during standard incineration, or environmental persistence if released into water systems.

This guide provides a self-validating, closed-loop disposal workflow designed to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize environmental liability.[1][2]

Chemical Hazard & Waste Characterization

Before initiating disposal, you must validate the physical state and hazard profile of the specific lot in your possession.

Physicochemical Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Requires solid waste stream segregation unless dissolved.[1][2]
Halogen Content High (Br, Cl) CRITICAL: Must be incinerated in facilities with flue gas scrubbing.[1]
Solubility DMSO, Methanol, DCMIf in solution, compatible with halogenated solvent streams.
Acidity/Reactivity Neutral / StableLow risk of exothermic reaction during waste consolidation.
Hazard Classification (GHS)[1][2]
  • Signal Word: Warning

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][4]

  • Environmental: Presumed toxic to aquatic life (based on halogenated aryl structure).[1][2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

The Golden Rule: Never mix halogenated organics with non-halogenated solvents (e.g., Acetone, Ethanol) or oxidizers.

  • Identify the Waste Matrix:

    • Pure Solid: Expired or excess powder.

    • Liquid Waste: Mother liquor or reaction mixtures containing the compound.

    • Contaminated Debris: Weigh boats, gloves, paper towels.

  • Select the Container:

    • Solids/Debris: Wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar with a Teflon-lined cap.

    • Liquids: Amber glass bottle or safety can explicitly marked for Halogenated Waste.

Phase 2: Packaging & Labeling

Every container must be labeled before waste is added.[5]

  • Label Header: HAZARDOUS WASTE

  • Chemical Name: (3-Bromo-5-chloro-4-ethoxyphenyl)methanol[1][2][6]

  • Constituents: List solvent percentages if in solution (e.g., "1% Compound in 99% Dichloromethane").

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated[1][2]

Phase 3: Disposal Workflow (Decision Logic)[1][2]

The following diagram outlines the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (3-Bromo-5-chloro-4-ethoxyphenyl)methanol StateCheck Determine Physical State Start->StateCheck SolidStream Solid / Pure Substance StateCheck->SolidStream Powder/Debris LiquidStream Solution / Mother Liquor StateCheck->LiquidStream Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidStream->SolidContainer LiquidCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidStream->LiquidCheck Storage Satellite Accumulation Area (Secondary Containment) SolidContainer->Storage HaloLiquid Container: Amber Glass Label: 'Halogenated Solvent Waste' LiquidCheck->HaloLiquid Yes NonHaloLiquid CRITICAL ACTION: Segregate as 'Halogenated Mixture' Do NOT mix with bulk Acetone/EtOH LiquidCheck->NonHaloLiquid No (e.g., in DMSO/MeOH) HaloLiquid->Storage NonHaloLiquid->Storage FinalDisposal Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) Storage->FinalDisposal

Caption: Decision tree ensuring proper segregation of halogenated waste streams to prevent downstream incineration hazards.

Emergency Procedures

Spill Management

In the event of a spill of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol:

  • Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, clear the immediate area.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 dust mask if powder is loose.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[7] Collect all wipes as solid hazardous waste.

Exposure Response[1][3][5][9]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Seek medical attention if irritation persists.

  • Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.[3][4]

Regulatory Compliance & Waste Codes

Strict adherence to these codes ensures your facility passes EPA/RCRA audits.

Regulatory BodyClassificationCode/Note
RCRA (USA) Halogenated OrganicNot Listed (P/U) .[1][2] Use generic facility codes for halogenated organics (often D001 if ignitable solvent is present, or state-specific codes).
EPA Waste Stream Halogenated Solvents/SolidsMust be flagged for Incineration with Scrubber .[1]
DOT (Shipping) Not Regulated (Solid)Unless in flammable solution (Class 3).[1][2]

Why this matters: Incinerating halogenated compounds in standard boilers (without scrubbers) releases Hydrobromic Acid (HBr) and Hydrochloric Acid (HCl) into the atmosphere, violating clean air regulations and potentially damaging the incinerator.[1]

References

  • ChemScene. (2023).[1] (3-Bromo-4-((4-chlorobenzyl)oxy)-5-ethoxyphenyl)methanol MSDS. Retrieved from [1][2]

  • PubChem. (2023).[1] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from [1][2]

  • BenchChem. (2025).[1] Proper Disposal of Halogenated Benzyl Alcohols. Retrieved from [1][2]

  • US EPA. (2023). RCRA Hazardous Waste Codes for Halogenated Solvents (F-List). Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.